molecular formula C11H15NO3 B1611469 (2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid CAS No. 82310-97-2

(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid

Cat. No.: B1611469
CAS No.: 82310-97-2
M. Wt: 209.24 g/mol
InChI Key: JADFNIWVWZWOFA-JTQLQIEISA-N
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Description

(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-4-(4-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-9-5-2-8(3-6-9)4-7-10(12)11(13)14/h2-3,5-6,10H,4,7,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADFNIWVWZWOFA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446443
Record name (2S)-2-Amino-4-(4-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82310-97-2
Record name (2S)-2-Amino-4-(4-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Engineering Bioactivity: A Technical Guide to Methoxyphenyl-Containing Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Non-proteinogenic amino acids (NPAAs) are pivotal tools in modern drug discovery, offering a means to expand the chemical space of peptide therapeutics beyond the limitations of the 20 canonical amino acids. Among these, methoxyphenyl-containing amino acids (e.g., O-methyltyrosine, 3-methoxyphenylalanine) represent a critical structural class. By replacing a phenolic hydroxyl group with a methoxy moiety or introducing a methoxy group onto a phenyl ring, researchers can modulate lipophilicity, alter electronic properties, and significantly enhance metabolic stability against proteolytic degradation.

This guide provides a comprehensive technical analysis of these moieties, detailing their physicochemical impact, industrial-scale synthetic routes, and application in stabilizing peptide pharmacophores.

Part 1: Structural Classes & Physicochemical Properties

The introduction of a methoxy (-OCH₃) group onto the phenylalanine scaffold fundamentally alters the residue's interaction with biological targets. Unlike the hydroxyl group of tyrosine, the methoxy group acts solely as a hydrogen bond acceptor and introduces steric bulk while increasing lipophilicity.

Structural Isomers

The position of the methoxy group dictates the conformational landscape and electronic environment of the amino acid:

  • 4-Methoxyphenylalanine (Tyr(Me)): The most common analog, serving as a direct isostere of tyrosine but lacking the H-bond donor capability.

  • 3-Methoxyphenylalanine: Often used to probe the "meta-pocket" of GPCRs or enzymes; it mimics the steric demand of 3,4-dihydroxyphenylalanine (L-DOPA) without the redox susceptibility.

  • 2-Methoxyphenylalanine: Introduces significant steric clash with the peptide backbone, often inducing specific turn conformations (e.g.,

    
    -turns).
    
Physicochemical Comparison

The "Methoxy Effect" is characterized by an increase in lipophilicity (LogP) and the elimination of the ionization potential of the phenolic -OH (pKa ~10).

Table 1: Comparative Physicochemical Properties

PropertyL-Phenylalanine (Phe)L-Tyrosine (Tyr)L-4-Methoxyphenylalanine
Side Chain Functionality Aromatic HydrocarbonPhenol (H-Donor/Acceptor)Anisole (H-Acceptor only)
MW ( g/mol ) 165.19181.19195.22
LogP (Side chain) ~1.38~0.86~1.20
Hammett Constant (

)
0.00-0.37 (OH)-0.27 (OMe)
Electronic Effect NeutralStrong Donor (Resonance)Moderate Donor (Resonance)
Metabolic Liability Hydroxylation (CYP450)Sulfation/GlucuronidationO-Dealkylation

Technical Insight: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. This duality allows it to stabilize cation-pi interactions in receptor binding pockets more effectively than unsubstituted phenylalanine, while preventing the rapid Phase II conjugation (sulfation) seen with tyrosine.

Part 2: Synthetic Methodologies

The synthesis of enantiomerically pure methoxyphenyl-containing amino acids is a critical bottleneck. While enzymatic resolution is useful for small scales, Asymmetric Hydrogenation is the industry standard for scalability and high enantiomeric excess (ee).

Core Synthetic Pathway: Asymmetric Hydrogenation

The most robust route involves the Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid precursors. This method ensures >98% ee and is compatible with Boc/Fmoc protecting group strategies required for Solid Phase Peptide Synthesis (SPPS).

Mechanism Logic
  • Substrate Preparation: Condensation of the methoxy-benzaldehyde with N-acylglycine (Erlenmeyer synthesis) yields the dehydro-amino acid.

  • Chiral Catalyst: Use of Rh(I) complexes with chiral phosphine ligands (e.g., DuPHOS, BINAP).

  • Stereocontrol: The chiral ligand creates a rigid pocket that forces the hydrogen molecule to add across the C=C double bond from a specific face (Re or Si), establishing the L- or D-configuration.

SyntheticPathway cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Asymmetric Hydrogenation Aldehyde 4-Methoxybenzaldehyde Dehydro Dehydroamino Acid (Z-isomer preferred) Aldehyde->Dehydro Horner-Wadsworth- Emmons (HWE) Glycine N-Boc-Phosphonoglycine Trimethyl ester Glycine->Dehydro Product L-4-Methoxyphenylalanine (>99% ee) Dehydro->Product Asymmetric Hydrogenation Catalyst [Rh(cod)(R,R)-Et-DuPHOS]OTf Catalyst->Product Hydrogen H2 (3-5 bar) Hydrogen->Product

Figure 1: Industrial synthetic workflow for L-4-methoxyphenylalanine utilizing Rh-catalyzed asymmetric hydrogenation.

Part 3: Applications in Drug Discovery[3]

Metabolic Stability & Protease Resistance

Peptides containing natural amino acids are rapidly degraded by proteases like chymotrypsin, which cleaves on the C-terminal side of aromatic residues (Phe, Tyr, Trp).

  • Mechanism: The active site of chymotrypsin relies on a hydrophobic pocket (S1) to bind the aromatic side chain.

  • Intervention: Introducing a para-methoxy group increases the steric bulk slightly. More importantly, replacing the L-isomer with the D-isomer (D-4-methoxyphenylalanine) or methylating the backbone nitrogen (N-Me-Tyr(Me)) completely abolishes recognition by endogenous proteases, extending the half-life from minutes to hours.

Pharmacophore Optimization (SAR)

In GPCR ligand design (e.g., Opioid receptors, Somatostatin receptors), the phenolic -OH of tyrosine is often a "metabolic soft spot" susceptible to rapid glucuronidation.

  • Strategy: Substitution with -OMe ("O-methylation") blocks this conjugation pathway.

  • Binding Affinity: If the receptor pocket contains a hydrophobic region or an H-bond donor (e.g., a Serine residue backbone NH), the methoxy group can maintain high affinity. If the pocket requires the Tyr -OH to donate a hydrogen, affinity will drop, signaling the specific binding mode.

SAR_Logic cluster_Phe Phenylalanine (Phe) cluster_Tyr Tyrosine (Tyr) cluster_MePhe 4-Methoxy-Phe Target Target Receptor Pocket Phe_Bind Hydrophobic Interaction Only Target->Phe_Bind Sufficient? Tyr_Bind H-Bond Donor + Acceptor High Metabolic Clearance Target->Tyr_Bind Optimal Binding? MePhe_Bind H-Bond Acceptor Only Metabolically Stable Lipophilic Boost Target->MePhe_Bind Drug-Like Properties? Tyr_Bind->MePhe_Bind Block Phase II Metabolism

Figure 2: Decision logic for substituting Phe/Tyr with Methoxy-Phe variants in Structure-Activity Relationship (SAR) studies.

Part 4: Experimental Protocols

Protocol 4.1: Asymmetric Synthesis of Boc-L-4-Methoxyphenylalanine

Objective: Synthesize N-Boc-protected L-4-methoxyphenylalanine suitable for SPPS. Scale: 10 mmol Enantiomeric Excess Target: >99%

Reagents
  • Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)acrylate (prepared via HWE reaction).

  • Catalyst: (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([Rh(cod)(S,S)-Et-DuPHOS]OTf).

  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (H₂) - UHP grade.

Methodology
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the Rh-catalyst (1 mol%, 72 mg) in degassed MeOH (10 mL). The solution should be orange/red.

  • Substrate Loading: Dissolve the acrylate substrate (3.07 g, 10 mmol) in degassed MeOH (40 mL) in a stainless steel autoclave vessel.

  • Hydrogenation:

    • Add the catalyst solution to the substrate via cannula transfer (exclude air).

    • Seal the autoclave and purge with H₂ (pressurize to 5 bar, vent, repeat 3x).

    • Pressurize to 5 bar (75 psi) H₂.

    • Stir at room temperature (25°C) for 12 hours .

  • Workup:

    • Vent H₂ carefully.

    • Concentrate the solvent in vacuo.

    • Pass the residue through a short plug of silica gel (Eluent: EtOAc) to remove the Rh catalyst.

  • Hydrolysis (Optional for Free Acid):

    • Dissolve ester in THF/Water (1:1). Add LiOH (2 eq). Stir 4h. Acidify to pH 3 with 1M HCl. Extract with EtOAc.

  • Validation:

    • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).

    • NMR: Confirm disappearance of olefinic proton (~7.2 ppm).

Protocol 4.2: Incorporation into SPPS

Coupling Reagent: HATU or DIC/Oxyma. Deprotection: Standard 20% Piperidine in DMF (for Fmoc strategy). Note: The methoxy group is stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H₂O). No special scavengers are required compared to Tyr(tBu).

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. Link

  • Burk, M. J., et al. (1993). Preparation of N-Boc-amino acids via asymmetric hydrogenation with chiral bis(phospholane)rhodium catalysts. Journal of the American Chemical Society, 115(22), 10125-10138. Link

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization.[1][2][3][4] Current Pharmaceutical Design, 16(28), 3185-3203. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Pardo, L., et al. (2009). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry, 52(8), 2159–2162.

Sources

(S)-2-amino-4-(4-methoxyphenyl)butyric acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility of (S)-2-Amino-4-(4-methoxyphenyl)butyric Acid

Executive Summary & Molecular Identity

(S)-2-Amino-4-(4-methoxyphenyl)butyric acid is a non-proteinogenic amino acid acting as a critical chiral building block in the synthesis of peptidomimetics and vasopeptidase inhibitors.[1][2] Often referred to as O-Methyl-L-homotyrosine , it is structurally homologous to tyrosine but possesses an extended carbon backbone (butyric vs. propionic) and a methylated phenolic oxygen.[1][2]

Critical Distinction: Researchers frequently confuse this molecule with O-Methyl-L-tyrosine (CAS: 6230-11-1).[1][2] The distinction is vital: the target molecule contains a butyric acid backbone, adding significant lipophilicity and altering the spatial orientation of the aromatic ring in pharmacophores.[1]

Table 1: Molecular Constants & Identifiers
ParameterValueTechnical Note
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol Monoisotopic Mass: 209.1052
CAS Number 82310-97-2 Specific to the (S)-enantiomer.[1][2][3][4][5]
Racemic CAS 82267-46-7For (±)-2-amino-4-(4-methoxyphenyl)butanoic acid.[1][2][3]
IUPAC Name (2S)-2-amino-4-(4-methoxyphenyl)butanoic acid
pKa Values

-COOH: ~2.3

-NH₃⁺: ~9.6
Estimated based on homophenylalanine analogs.[1][2]
Solubility Water (Moderate), 1M HCl (High), Methanol (Low)Zwitterionic character limits solubility in non-polar solvents.

Synthetic Methodology: Enzymatic Kinetic Resolution

While asymmetric hydrogenation of enamides is possible, the most robust and scalable protocol for high optical purity (>99% ee) is the Enzymatic Kinetic Resolution of the N-acetyl derivative.[1] This method utilizes the stereospecificity of Acylase I (typically from Aspergillus melleus or Porcine Kidney) to hydrolyze only the (S)-enantiomer.[1][2]

Workflow Logic (Graphviz)

G Start Racemic Precursor (N-Acetyl-DL-Amino Acid) Enzyme Enzymatic Hydrolysis (Acylase I, pH 7.5) Start->Enzyme 37°C, Co2+ cofactor Mix Reaction Mixture (S)-Free Acid + (R)-N-Acetyl Enzyme->Mix 24-48h Acidify Acidification (pH 1.5) Mix->Acidify Quench Extract Extraction (Ethyl Acetate) Acidify->Extract ProductS Aqueous Phase: (S)-2-Amino-4-(4-methoxyphenyl)butyric acid Extract->ProductS Zwitterion stays in water ProductR Organic Phase: (R)-N-Acetyl Derivative Extract->ProductR Protected form extracts

Figure 1: Kinetic resolution workflow separating the target (S)-enantiomer from the unreacted (R)-substrate.

Detailed Experimental Protocol

Objective: Isolation of (S)-2-amino-4-(4-methoxyphenyl)butyric acid from its racemic N-acetyl precursor.

Reagents:
  • Substrate: N-Acetyl-2-amino-4-(4-methoxyphenyl)butyric acid (Racemic).[1][2]

  • Enzyme: Acylase I (Grade I, lyophilized).[2]

  • Buffer: 0.1 M Lithium Hydroxide (LiOH) or Ammonium Hydroxide.[1][2]

  • Cofactor: Cobalt(II) chloride (

    
    ).[1][2]
    
Step-by-Step Methodology:
  • Substrate Preparation:

    • Dissolve 10.0 g (approx. 40 mmol) of the racemic N-acetyl precursor in 150 mL of distilled water.

    • Adjust pH to 7.5 using 2M LiOH.[1][2] (Note: LiOH is preferred over NaOH as lithium salts of amino acids often have better solubility profiles during workup).[2]

  • Enzymatic Hydrolysis:

    • Add 10 mg of

      
       (activator).[2]
      
    • Add 150 mg of Acylase I.[1][2]

    • Incubate at 37°C with gentle stirring. Monitor pH; maintain at 7.5 by automatic titration or periodic addition of dilute LiOH.[1][2]

    • Endpoint: Reaction typically stalls at 50% conversion (theoretical maximum for resolution).[1][2] Verify by HPLC (see Section 4).

  • Separation (Workup):

    • Acidify the mixture to pH 5.0 with acetic acid.[2]

    • Add activated carbon to remove the enzyme and filter through Celite.[2]

    • Further acidify the filtrate to pH 1.5 using 6M HCl.[2]

    • Extraction: Extract the unreacted (R)-N-acetyl substrate using Ethyl Acetate (3 x 100 mL).

      • Organic Layer:[1] Contains (R)-isomer (can be racemized and recycled).[1][2]

      • Aqueous Layer:[1][2] Contains the target (S)-amino acid hydrochloride.[1][2]

  • Isolation:

    • Pass the aqueous layer through a cation-exchange column (Dowex 50W-X8).[1][2]

    • Wash with water to remove salts.[1][2]

    • Elute the amino acid with 1M

      
      .[2]
      
    • Concentrate in vacuo to yield the white crystalline solid.[2]

Analytical Characterization & Quality Control

To validate the "Molecular Weight" and enantiomeric purity, the following analytical constraints must be met.

A. Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Expected Signal:

    • 
       m/z.[1][2]
      
    • 
       m/z.[1][2]
      
  • Interpretation: The presence of a strong 210.24 peak confirms the integral mass.[1]

B. Chiral HPLC (Enantiomeric Excess)

Standard C18 columns cannot separate enantiomers.[1][2] Use a Crown Ether or Cyclodextrin-based column.[1][2]

  • Column: Chirobiotic T or Crownpak CR(+).[1][2]

  • Mobile Phase: Perchloric acid (pH 1.[1][2]5) or Methanol/Water (80:[1]20) depending on column type.[2]

  • Detection: UV at 275 nm (targeting the methoxy-phenyl chromophore).[1][2]

  • Acceptance Criteria: (S)-isomer > 99.0% ee.

Applications in Drug Discovery

This molecule serves as a specialized scaffold in two primary areas:[1][6]

  • ACE/NEP Inhibition: The homophenylalanine backbone is a pharmacophore found in dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors.[1][2] The 4-methoxy group increases lipophilicity and alters metabolic stability compared to the hydroxylated parent.[1][2]

  • Peptidomimetics: Used to replace Tyrosine in peptide chains to prevent phosphorylation (methoxy cap) while retaining the aromatic interaction capability, useful in signal transduction studies.[1][2]

Signaling Pathway Integration (Graphviz)

Pathway Drug Drug Candidate (Containing S-Methoxy-Homotyrosine) Target Target Enzyme (e.g., Metalloprotease/ACE) Drug->Target Hydrophobic Pocket Binding Metabolism Metabolic Stability (Blocked Phosphorylation) Drug->Metabolism O-Methylation prevents Phase II conjugation Effect Inhibition of Vasoconstriction Target->Effect Downstream Signaling

Figure 2: Pharmacological utility of the O-methylated scaffold in preventing metabolic degradation while maintaining target affinity.[1][2]

References

  • ChemicalBook. (2023).[1][2] (S)-2-Amino-4-(4-methoxyphenyl)butyric acid Product Properties and CAS 82310-97-2.[1][2][3][4] Link

  • Chen, B., et al. (2010).[2] "A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates."[1][2][7] Royal Society of Chemistry.[1][2] (Demonstrates enzymatic resolution principles on homologous phenylbutyrates). Link

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 97118 (O-Methyltyrosine). (Cited for structural comparison and physical property baselines). Link[1]

  • Sigma-Aldrich. (2023).[1][2] O-Methyl-L-tyrosine Product Specification. (Used as reference for pKa and solubility estimation of the homologous series). Link[1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

(2S)-2-amino-4-(4-methoxyphenyl)butanoic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural similarity to natural amino acids like methionine and phenylalanine, combined with the presence of a methoxy-substituted phenyl ring, imparts unique physicochemical properties that can be exploited to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of peptide-based therapeutics and other small molecule drugs. The stereospecific synthesis of this compound in its (S)-enantiomeric form is crucial, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will explore two robust and well-established synthetic strategies, explaining the underlying chemical principles and providing step-by-step experimental procedures.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure non-proteinogenic amino acids is a significant challenge in organic chemistry. Several strategies have been developed to address this, broadly categorized as chiral pool synthesis, chiral auxiliary-mediated synthesis, asymmetric catalysis, and enzymatic resolution.[1][] For the synthesis of this compound, we will focus on two highly effective methods:

  • Diastereoselective Alkylation using a Chiral Auxiliary: This classic and reliable method involves the temporary attachment of a chiral auxiliary to a prochiral glycine equivalent, followed by a diastereoselective alkylation reaction to introduce the desired side chain. Subsequent removal of the auxiliary yields the enantiomerically enriched target amino acid.[1][][4]

  • Friedel-Crafts Acylation of Anisole with an L-Aspartic Acid Derivative: This approach utilizes the readily available and inexpensive chiral pool starting material, L-aspartic acid. A Friedel-Crafts reaction with anisole introduces the 4-methoxyphenyl group, followed by reduction of the resulting ketone to furnish the desired butanoic acid side chain.[5][6]

The choice between these methods will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.

Method 1: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This method relies on the powerful directing effect of the Evans oxazolidinone chiral auxiliary to control the stereochemistry of the alkylation step.[] The workflow is outlined below.

Evans_Auxiliary_Workflow cluster_0 Workflow for Evans Auxiliary Method Start N-acylation of Chiral Auxiliary Step1 Enolate Formation Start->Step1 with bromoacetyl bromide Step2 Diastereoselective Alkylation Step1->Step2 with LDA or NaHMDS Step3 Auxiliary Cleavage Step2->Step3 with 4-methoxybenzyl bromide End This compound Step3->End via hydrolysis Friedel_Crafts_Workflow cluster_1 Workflow for Friedel-Crafts Method Start_FC L-Aspartic Acid Step1_FC Anhydride Formation Start_FC->Step1_FC with protecting group (e.g., Boc) and dehydrating agent Step2_FC Friedel-Crafts Acylation Step1_FC->Step2_FC with anisole and Lewis acid (e.g., AlCl₃) Step3_FC Ketone Reduction Step2_FC->Step3_FC via catalytic hydrogenation (e.g., H₂/Pd-C) End_FC This compound Step3_FC->End_FC followed by deprotection

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-O-methyl-L-homotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid, Fmoc-O-methyl-L-homotyrosine. The homotyrosine analog, with its extended side chain and protected phenolic hydroxyl group, offers unique structural properties for designing novel peptides with enhanced stability and biological activity.[1][2] This document outlines the fundamental principles of Fmoc/tBu-based SPPS and provides step-by-step instructions for resin preparation, amino acid coupling, Fmoc deprotection, and final peptide cleavage and purification. Special considerations for the efficient incorporation of the sterically demanding Fmoc-O-methyl-L-homotyrosine are discussed, including the selection of optimal coupling reagents and reaction conditions. Furthermore, this guide details the analytical techniques essential for monitoring the synthesis and characterizing the final peptide product.

Introduction: The Significance of Modified Amino Acids in Peptide Science

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can confer desirable properties such as increased metabolic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles.[1][2] Fmoc-O-methyl-L-homotyrosine is a valuable building block in this regard. The O-methylation of the tyrosine hydroxyl group prevents potential modifications such as phosphorylation and sulfation, and can influence intra- and intermolecular interactions. The homotyrosine structure, with an additional methylene group in its side chain, provides altered conformational flexibility compared to its natural counterpart, tyrosine.

This application note serves as a practical resource for researchers aiming to synthesize peptides containing Fmoc-O-methyl-L-homotyrosine using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[3][4][5]

Materials and Reagents

Amino Acid Derivatives and Resins
Reagent Supplier Examples Notes
Fmoc-O-methyl-L-homotyrosineChem-Impex, J&K ScientificEnsure high purity (≥98% by HPLC).[1][6]
Standard Fmoc-protected amino acidsVarious
Rink Amide ResinVariousFor C-terminal amide peptides.[7][8]
Wang ResinVariousFor C-terminal carboxylic acid peptides.[7][8]
2-Chlorotrityl chloride resinVariousFor protected peptide fragments or C-terminal acids.[8]
Solvents and Reagents
Reagent Grade Notes
N,N-Dimethylformamide (DMF)Peptide synthesis gradeLow amine and water content is critical.
Dichloromethane (DCM)Anhydrous
PiperidineReagent grade
Trifluoroacetic acid (TFA)Reagent grade
Diisopropylethylamine (DIEA)Reagent grade
Coupling Reagents (e.g., HATU, HBTU, DIC)Reagent gradeSee Section 4.3 for selection guidance.
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))Reagent grade
Acetonitrile (ACN)HPLC gradeFor purification.
Diethyl ether or Methyl t-butyl etherReagent gradeFor peptide precipitation.

The General Fmoc/tBu SPPS Workflow

The Fmoc/tBu strategy is the most widely used method for SPPS.[3][4] It relies on the base-lability of the N-terminal Fmoc protecting group and the acid-lability of the side-chain protecting groups (tBu-based). This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of amino acid addition, while the side-chain protecting groups remain intact until the final cleavage step.

Diagram of the Fmoc/tBu SPPS Cycle

SPPS_Workflow Resin Resin Support Swell Resin Swelling (DMF/DCM) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

Detailed Protocols

Resin Preparation
  • Resin Selection : Choose the appropriate resin based on the desired C-terminal functionality. Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid are common choices.[8]

  • Resin Swelling : Place the resin in a reaction vessel and add DMF or DCM. Allow the resin to swell for at least 30 minutes to ensure optimal accessibility of reagents to the reactive sites within the polymer matrix.[3][4]

Fmoc Deprotection
  • Drain the swelling solvent from the resin.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling: Incorporating Fmoc-O-methyl-L-homotyrosine

The coupling of Fmoc-O-methyl-L-homotyrosine may be more challenging than standard amino acids due to potential steric hindrance from its side chain. Therefore, the choice of coupling reagent is critical for achieving high coupling efficiency.

Recommended Coupling Reagents for Sterically Hindered Amino Acids:

Coupling Reagent Advantages Reference
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High reactivity, effective for hindered couplings.[9][10][9][10]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Widely used, efficient, and cost-effective.[10][10]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)High efficiency comparable to HATU, with improved safety profile.[10][10]
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate)Carbodiimide-based method with a racemization suppressing additive.[9][9]

Coupling Protocol:

  • In a separate vial, dissolve Fmoc-O-methyl-L-homotyrosine (3-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add a base, typically DIEA (6-10 equivalents), to the activation mixture.

  • Allow the pre-activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, extending the reaction time or performing a double coupling may be necessary.

  • After the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

Monitoring the Coupling Reaction: A qualitative ninhydrin (Kaiser) test can be performed to check for the presence of free primary amines on the resin, indicating an incomplete reaction.

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion peptide sequences. This is achieved by treating the resin with a solution of acetic anhydride and DIEA in DMF.

Chain Elongation

Repeat the Fmoc deprotection (Section 4.2) and amino acid coupling (Section 4.3) steps for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously. The O-methyl group on the homotyrosine side chain is stable to standard TFA cleavage conditions.[11]

Diagram of the Peptide Cleavage and Purification Workflow

Cleavage_Purification Peptide_Resin Peptide-Resin TFA_Cocktail Add TFA Cleavage Cocktail Peptide_Resin->TFA_Cocktail Reaction Incubate (1-3 hours) TFA_Cocktail->Reaction Filtration Filter to Remove Resin Reaction->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Decant Ether Precipitation->Centrifugation Drying Dry Crude Peptide Centrifugation->Drying Purification Purify by RP-HPLC Drying->Purification Lyophilization Lyophilize Pure Fractions Purification->Lyophilization Final_Peptide Pure Peptide Powder Lyophilization->Final_Peptide

Caption: Workflow for peptide cleavage from the resin and subsequent purification.

Cleavage Cocktail Composition:

The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. Scavengers are added to trap the reactive carbocations generated during the cleavage process, preventing side reactions.[7][11]

Cocktail Composition (v/v) Use Case Reference
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, for peptides with Trp, Cys, Met.[12]
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)For peptides without sensitive residues like Cys, Met, or Trp.[4]

Cleavage Protocol:

  • Perform a final Fmoc deprotection on the N-terminal amino acid.

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare the appropriate cleavage cocktail in a fume hood.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional agitation for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Concentrate the combined filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether or methyl t-butyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Peptide Purification and Analysis

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is typically purified using preparative RP-HPLC.[13][14][15][16]

Typical RP-HPLC Conditions:

Parameter Condition
Column C18 or C8 stationary phase
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of increasing Mobile Phase B
Detection UV absorbance at 214 nm and 280 nm
Analysis and Characterization

The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).[13][14]

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling Steric hindrance of Fmoc-O-methyl-L-homotyrosine, poor resin swelling.Use a more potent coupling reagent (e.g., HATU), increase reaction time, perform a double coupling, ensure adequate resin swelling.
Peptide Deletion Incomplete Fmoc deprotection or incomplete coupling.Ensure complete Fmoc removal (extend piperidine treatment), use capping step after coupling.
Side Reactions during Cleavage Insufficient or incorrect scavengers.Use a cleavage cocktail appropriate for the peptide sequence (e.g., Reagent K for sensitive residues).
Low Peptide Yield Inefficient coupling or cleavage, loss during workup.Optimize coupling and cleavage conditions, handle peptide precipitate carefully.

Conclusion

The solid-phase synthesis of peptides containing Fmoc-O-methyl-L-homotyrosine can be successfully achieved using standard Fmoc/tBu chemistry with careful consideration of the coupling step. The use of high-activity coupling reagents is recommended to overcome the potential steric hindrance of this modified amino acid. The protocols and guidelines presented in this application note provide a robust framework for the synthesis and purification of novel peptides incorporating Fmoc-O-methyl-L-homotyrosine, facilitating advancements in peptide-based therapeutics and research.

References

  • Chem-Impex. Fmoc-L-homotyrosine.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
  • Benchchem.
  • Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Bérubé, C., Guay, L. D., Fraser, T., Lapointe, V., Cardinal, S., & Biron, É. (2023). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry, 21(45), 9011–9020.
  • Biovera. (2024, November 13).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • fmoc-o-methyl-l-tyrosine suppliers USA.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • J&K Scientific. Fmoc-N-methyl-O-methyl-L-tyrosine | 1260595-45-6.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis.
  • Sigma-Aldrich. Fmoc-Tyr(Me)-OH Novabiochem 77128-72-4.
  • Anaspec. Fmoc-O-methyl-L-tyrosine - 1 g.
  • ResearchGate.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Chem-Impex. Fmoc-L-HomoTyr(Me)-OH.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • AMSbiopharma. (2025, December 11).
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • Aapptec Peptides.
  • Fmoc Solid-Phase Peptide Synthesis.
  • PubChem - NIH. Fmoc-Tyr-OMe | C25H23NO5 | CID 14844146.
  • ChemicalBook. (2025, July 16). FMOC-HOMO-L-TYROSINE | 198560-10-0.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

Sources

Application Notes and Protocols: A Detailed Guide to the Boc-Protection of (2S)-2-amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the N-terminal protection of (2S)-2-amino-4-(4-methoxyphenyl)butanoic acid using the tert-butyloxycarbonyl (Boc) protecting group. This procedure is a cornerstone in peptide synthesis and the development of complex molecular architectures in medicinal chemistry. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of Boc Protection

In the intricate field of organic synthesis, particularly in peptide and medicinal chemistry, the selective masking of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its stability across a wide range of chemical conditions and its facile, clean removal under mild acidic conditions.[1] The protection of the α-amino group of this compound, a non-proteinogenic amino acid, is a critical step in its incorporation into peptide chains or its use as a chiral building block in the synthesis of pharmacologically active molecules.[2] The methoxyphenyl moiety imparts unique properties to the amino acid, making its derivatives of significant interest in drug discovery.

The reaction involves the nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc₂O), leading to the formation of a stable carbamate.[3] This guide will elucidate the underlying mechanism, provide a detailed, field-tested protocol, and discuss the critical parameters for successful synthesis, purification, and characterization of the title compound.

The Chemistry: Mechanism of N-Boc Protection

The Boc protection of an amino acid is a nucleophilic acyl substitution reaction.[3] The reaction proceeds through the following key steps:

  • Activation of the Amino Group : In the presence of a base, the amino group of this compound is deprotonated, increasing its nucleophilicity. Common bases for this purpose include triethylamine (TEA) or sodium hydroxide.[3]

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).

  • Formation of a Tetrahedral Intermediate : This attack results in the formation of an unstable tetrahedral intermediate.

  • Leaving Group Departure and Product Formation : The intermediate collapses, leading to the departure of a tert-butyl carbonate anion. This anion subsequently breaks down into the stable byproducts carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide anion is then protonated by the protonated base or the solvent. The final product is the N-Boc protected amino acid.

The overall reaction is generally clean and high-yielding when performed under appropriate conditions.

Experimental Protocol: Synthesis of N-Boc-(2S)-2-amino-4-(4-methoxyphenyl)butanoic acid

This protocol is adapted from a well-established procedure for the Boc-protection of L-phenylalanine, a structurally similar amino acid.[4]

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
tert-Butyl alcoholReagent GradeCommercially Available
WaterDeionizedIn-house
Ethyl acetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation
1 M Hydrochloric acid (HCl)In-house preparation
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Step-by-Step Procedure
  • Dissolution of Amino Acid : In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (47.8 mmol) of this compound in a mixture of 100 mL of tert-butyl alcohol and 100 mL of deionized water.

  • Addition of Base : To the stirred solution, add 10.1 mL (71.7 mmol, 1.5 equivalents) of triethylamine. Stir for 10 minutes at room temperature to ensure complete dissolution and basification.

  • Addition of Boc Anhydride : Slowly add 11.5 g (52.6 mmol, 1.1 equivalents) of di-tert-butyl dicarbonate to the solution. A slight exotherm may be observed. The reaction mixture may become cloudy.

  • Reaction Monitoring : Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v) with visualization by ninhydrin stain (the starting material will stain purple/blue, while the product will not).

  • Work-up :

    • Once the reaction is complete (as indicated by TLC), transfer the reaction mixture to a separatory funnel.

    • Wash the mixture with 100 mL of 1 M HCl to remove excess triethylamine.

    • Extract the aqueous layer with three 100 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.

  • Drying and Concentration : Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford the pure N-Boc-(2S)-2-amino-4-(4-methoxyphenyl)butanoic acid as a white solid.[5]

Visualization of the Experimental Workflow

Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Isolation & Purification A Dissolve Amino Acid (t-BuOH/H₂O) B Add Triethylamine A->B C Add Boc₂O B->C D Stir at RT (12-24h) Monitor by TLC C->D E Acid Wash (1M HCl) D->E Reaction Complete F Extract with EtOAc E->F G Base Wash (NaHCO₃) & Brine Wash F->G H Dry (MgSO₄) & Concentrate G->H I Recrystallize (EtOAc/Hexane) H->I J Pure Product I->J

Caption: Workflow for the Boc-protection of the amino acid.

Characterization and Data Analysis

The successful synthesis of N-Boc-(2S)-2-amino-4-(4-methoxyphenyl)butanoic acid should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of a singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. A downfield shift of the α-proton signal compared to the starting material.
¹³C NMR Appearance of signals around 28 ppm (methyl carbons of the Boc group) and 80 ppm (quaternary carbon of the Boc group).
Mass Spectrometry Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the protected amino acid (C₁₆H₂₃NO₅).
FT-IR Presence of a strong C=O stretching band for the carbamate around 1700 cm⁻¹.

Troubleshooting and Key Considerations

  • Incomplete Reaction : If TLC indicates the presence of starting material after 24 hours, an additional portion of Boc₂O (0.1-0.2 equivalents) can be added, and the reaction can be stirred for another 12 hours.

  • Low Yield : Ensure the starting amino acid is fully dissolved before adding the Boc₂O. Inefficient stirring can also lead to lower yields.

  • Purification Difficulties : If the product oils out during recrystallization, scratching the side of the flask with a glass rod or adding a seed crystal can induce crystallization. Column chromatography on silica gel can be employed as an alternative purification method if recrystallization is unsuccessful.

  • Byproduct Formation : The primary byproducts are tert-butanol and CO₂. The work-up procedure is designed to effectively remove these and any unreacted reagents.

Conclusion

The Boc-protection of this compound is a robust and reliable transformation that is essential for its use in further synthetic applications. The protocol detailed in this application note, when followed with care, provides a high yield of the desired product with excellent purity. Understanding the underlying mechanism and potential pitfalls allows for effective troubleshooting and ensures the successful execution of this critical synthetic step.

References

  • Carl ROTH. (n.d.). Boc-L-Methionine, 100 g. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Protection of Functional Groups and Stannylation of Phenylalanine. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Boc-phenylalanine. Retrieved February 15, 2026, from [Link]

  • Carl ROTH. (n.d.). Boc-L-Methionine, 25 g. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2003020687A1 - Improved method of preparing 2-(s)-amino-4-phenylbutyric acid.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 15, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 15, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of O-methyl-L-homotyrosine into Cyclic Peptides for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Non-Canonical Amino Acids in Cyclic Peptide Therapeutics

Cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, improved target affinity, and increased cell permeability compared to their linear counterparts.[1][2][3] The modular nature of peptide synthesis allows for the introduction of non-canonical amino acids (ncAAs), which can further augment these desirable properties.[1][4][5] O-methyl-L-homotyrosine, a derivative of tyrosine, is a particularly interesting ncAA. The methylation of the phenolic hydroxyl group can prevent potential metabolic oxidation and the formation of reactive quinone species, while the extended side chain can provide unique steric and hydrophobic interactions within the peptide structure and with its biological target. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of O-methyl-L-homotyrosine into cyclic peptides using solid-phase peptide synthesis (SPPS).

Chemical Properties and Handling of Fmoc-O-methyl-L-homotyrosine

Fmoc-O-methyl-L-homotyrosine is the standard building block for incorporating this ncAA into peptides using Fmoc-based SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, which is removed at each cycle of the synthesis. The O-methyl group on the aromatic side chain is stable to the standard conditions of Fmoc SPPS, including piperidine treatment for Fmoc removal and trifluoroacetic acid (TFA) for final cleavage from the resin.

Key Considerations:

  • Storage: Store Fmoc-O-methyl-L-homotyrosine desiccated at 2-8°C to prevent degradation.

  • Solubility: It is soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

  • Purity: Ensure the use of high-purity Fmoc-O-methyl-L-homotyrosine to avoid the introduction of impurities into the final peptide.

Workflow for Cyclic Peptide Synthesis Incorporating O-methyl-L-homotyrosine

The following diagram illustrates the overall workflow for the synthesis of a cyclic peptide containing O-methyl-L-homotyrosine via on-resin head-to-tail cyclization.

Cyclic Peptide Synthesis Workflow Resin Resin Preparation (Swelling) Loading First Amino Acid Loading Resin->Loading SPPS Solid-Phase Peptide Synthesis (Deprotection & Coupling Cycles) Loading->SPPS O_Me_Hty Incorporation of Fmoc-O-methyl-L-homotyrosine SPPS->O_Me_Hty Cyclization On-Resin Cyclization SPPS->Cyclization Linear Peptide Assembled O_Me_Hty->SPPS Continue Cycles Cleavage Cleavage & Global Deprotection Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Crude Peptide Analysis Analytical Characterization (LC-MS, NMR) Purification->Analysis Purified Peptide

Caption: General workflow for the solid-phase synthesis of a cyclic peptide containing O-methyl-L-homotyrosine.

Detailed Protocol: Solid-Phase Synthesis of a Model Cyclic Peptide

This protocol outlines the manual synthesis of a model head-to-tail cyclic peptide containing O-methyl-L-homotyrosine using Fmoc/tBu strategy. The synthesis is performed on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the protected linear peptide for subsequent solution-phase cyclization or, as described here, enables on-resin cyclization strategies.

Materials and Reagents
ReagentSupplierPurity/Grade
2-Chlorotrityl chloride resin (100-200 mesh)Commercial Source1.0-1.6 mmol/g
Fmoc-protected amino acidsCommercial Source>99%
Fmoc-O-methyl-L-homotyrosineCommercial Source>99%
N,N-Dimethylformamide (DMF)Commercial SourcePeptide Synthesis Grade
Dichloromethane (DCM)Commercial SourceAnhydrous
PiperidineCommercial Source>99%
N,N-Diisopropylethylamine (DIPEA)Commercial Source>99.5%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Commercial Source>99%
Trifluoroacetic acid (TFA)Commercial Source>99.5%
Triisopropylsilane (TIS)Commercial Source>98%
Diethyl etherCommercial SourceAnhydrous
Acetonitrile (ACN)Commercial SourceHPLC Grade
Step-by-Step Synthesis Protocol

1. Resin Preparation and First Amino Acid Loading

  • Swell 2-chlorotrityl chloride resin (1 eq) in anhydrous DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve the first Fmoc-amino acid (1.5 eq) in anhydrous DCM and add DIPEA (3.0 eq).

  • Add the amino acid solution to the resin and agitate for 2 hours at room temperature.

  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[6]

  • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by quantifying the amount of Fmoc released upon treatment with piperidine.[1]

2. Peptide Chain Elongation (Fmoc-SPPS Cycles)

  • Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x).

    • Perform a Kaiser test to confirm the presence of a free primary amine.[2]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (5x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, recouple.

3. Incorporation of Fmoc-O-methyl-L-homotyrosine

  • Follow the standard amino acid coupling protocol described in step 2.

  • Note: Coupling of sterically hindered or unusual amino acids may require extended coupling times or double coupling. In the synthesis of anabaenopeptin F, the coupling of Fmoc-L-Htyr(tBu)-OH onto an N-methylated alanine residue was found to be incomplete under standard conditions and required a second coupling.[7]

  • Troubleshooting: If coupling is sluggish, consider using a different coupling reagent (e.g., HCTU, PyBOP) or increasing the reaction temperature.

4. On-Resin Head-to-Tail Cyclization

  • Side-Chain Deprotection of the Anchoring Residue: This protocol assumes the C-terminal amino acid is attached to the resin via its side chain, leaving the C-terminal carboxyl group free for cyclization. This requires an orthogonal protection strategy. For example, if the C-terminal residue is Asp or Glu, its side chain can be attached to the resin, and the α-carboxyl group can be protected with an allyl (Alloc) or other suitable protecting group.

  • Deprotection of N-terminal Fmoc group: Follow the standard Fmoc deprotection protocol (Step 2a).

  • Deprotection of C-terminal protecting group: If an allyl group is used, it can be removed by treatment with Pd(PPh₃)₄ and a scavenger like PhSiH₃ in DCM.[7]

  • Cyclization:

    • Wash the resin extensively with DMF.

    • Add a solution of a cyclization reagent such as HATU (3 eq) and DIPEA (6 eq) in DMF. The reaction is performed under high dilution principles, which are favored by the pseudo-dilution effect on the solid support.[7]

    • Agitate the reaction for 12-24 hours.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.

5. Cleavage from Resin and Global Deprotection

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum for at least 2 hours.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood. [8][9]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Dry the crude peptide under vacuum.

Quantitative Data for Synthesis
StepReagentEquivalents (relative to resin loading)Reaction Time
First Amino Acid Loading Fmoc-AA-OH1.52 hours
DIPEA3.02 hours
Fmoc Deprotection 20% Piperidine in DMF-5 + 15 min
Amino Acid Coupling Fmoc-AA-OH31-2 hours
HATU2.91-2 hours
DIPEA61-2 hours
O-methyl-L-homotyrosine Coupling Fmoc-O-methyl-L-homotyrosine3 (may require double coupling)2 hours
HATU2.92 hours
DIPEA62 hours
On-Resin Cyclization HATU312-24 hours
DIPEA612-24 hours
Cleavage & Deprotection TFA/TIS/H₂O (95:2.5:2.5)-2-3 hours

Purification and Analytical Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC.[10]

  • Column: A C18 column is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure cyclic peptide.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a white powder.

Analytical Workflow

The following diagram outlines the analytical workflow for the characterization of the purified cyclic peptide.

Analytical Workflow Purified_Peptide Purified Cyclic Peptide Analytical_HPLC Analytical RP-HPLC Purified_Peptide->Analytical_HPLC Mass_Spec Mass Spectrometry (ESI-MS, MS/MS) Purified_Peptide->Mass_Spec NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Peptide->NMR Purity_Check Purity Assessment (>95%) Analytical_HPLC->Purity_Check Identity_Confirmation Identity Confirmation (Molecular Weight) Mass_Spec->Identity_Confirmation Structure_Elucidation Structural Elucidation (Sequence, Conformation) Mass_Spec->Structure_Elucidation Fragmentation Analysis NMR->Structure_Elucidation

Caption: Workflow for the analytical characterization of the final cyclic peptide.

Analytical Techniques
  • Analytical RP-HPLC: Used to determine the purity of the final product. A single sharp peak is indicative of a pure compound.[3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the cyclic peptide.[2] Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence, although the fragmentation patterns of cyclic peptides are more complex to interpret than those of linear peptides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY) NMR experiments are powerful tools for the complete structural elucidation of cyclic peptides, including the confirmation of the amino acid sequence and the determination of the three-dimensional conformation in solution.

Analytical TechniqueParameter MeasuredExpected Result
Analytical RP-HPLC Purity (%)>95%
Retention Time (min)Single major peak at a characteristic retention time
ESI-MS [M+H]⁺ or other adductsMass corresponding to the calculated molecular weight
MS/MS Fragment ions (b, y series)Fragmentation pattern consistent with the peptide sequence
¹H NMR Chemical shifts, coupling constantsSignals corresponding to all protons in the structure
2D NMR Correlations (COSY, NOESY)Confirmation of amino acid spin systems and spatial proximities

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the amino acid, peptide aggregation on the resin.Perform a double coupling, switch to a more potent coupling reagent (e.g., HATU, HCTU), or increase the reaction temperature. For aggregation, use structure-disrupting elements like pseudoprolines or synthesize at elevated temperatures.
Low Cyclization Yield Unfavorable peptide conformation for cyclization, competing intermolecular reactions.Introduce a turn-inducing residue (e.g., Pro, D-amino acid) near the cyclization site. Ensure high dilution conditions are effectively mimicked on the resin.
Side Reactions during Cleavage Presence of sensitive amino acids (e.g., Trp, Cys, Met).Use appropriate scavengers in the cleavage cocktail. For example, TIS is used to scavenge carbocations.
Difficulty in Purification Presence of closely eluting impurities (e.g., deletion sequences, diastereomers).Optimize the HPLC gradient to improve separation. Use a different stationary phase (e.g., C4, phenyl) or an alternative purification technique if necessary.[10]

Conclusion

The incorporation of O-methyl-L-homotyrosine into cyclic peptides offers a valuable strategy for enhancing their therapeutic potential. By leveraging established solid-phase peptide synthesis methodologies and understanding the specific considerations for this non-canonical amino acid, researchers can efficiently synthesize these modified cyclic peptides. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to explore the vast chemical space of cyclic peptidomimetics. Careful execution of the synthesis, purification, and analytical characterization steps is paramount to obtaining high-quality cyclic peptides for downstream applications.

References

  • Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cycli. (n.d.). Corpus UL. Retrieved February 15, 2026, from [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2022). Methods in Molecular Biology, 2371, 101-115. [Link]

  • Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group. (2015). Journal of Peptide Science, 21(6), 461-466. [Link]

  • Three Methods for Peptide Cyclization Via Lactamization. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • On-resin peptide macrocyclization using thiol–ene click chemistry. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Translational synthesis of constrained cyclic peptides using genetic code reprogramming. (2025). Methods in Enzymology, 41266043. [Link]

  • Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). In Books.
  • P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-automated-synthesizers.pdf. (n.d.). Retrieved February 15, 2026, from [Link]

  • Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers? (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group. (2015). ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

  • Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. (2021). Chemical and Pharmaceutical Bulletin, 69(4), 303-313. [Link]

  • Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583. (n.d.). Shimadzu. Retrieved February 15, 2026, from [Link]

  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 15, 2026, from [Link]

  • Cyclic Peptide Analysis. (2024, June 20). Protein Metrics Support. [Link]

  • NCPepFold: Accurate Prediction of Non-canonical Cyclic Peptide Structures via Cyclization Optimization with Multigranular Representation. (2024, December 9). bioRxiv. [Link]

  • Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin F. (n.d.). Corpus UL. Retrieved February 15, 2026, from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020, November 24). RSC Publishing. [Link]

  • UHPLC analysis of cyclic peptides under LC/MS compatible conditions. (n.d.). Retrieved February 15, 2026, from [Link]

  • Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. (n.d.). Biotage. Retrieved February 15, 2026, from [Link]

  • Mass spectrometric analysis of head-to-tail connected cyclic peptides*. (n.d.). Retrieved February 15, 2026, from [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016, August 2). [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. (2012, September 13). [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). [Link]

  • HPLC of Peptides and Proteins. (n.d.). Retrieved February 15, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19). [Link]

  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991, December 23). Tetrahedron Letters, 32(52), 7679-7682. [Link]

  • Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. (2020, April 21). Frontiers. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • CMC regulatory challenges during peptide development. (2024, June 4). BioXconomy. [Link]

  • Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. (2014, July 18). SciSpace. [Link]

Sources

Application Notes and Protocols: Reaction Conditions for Methoxyphenyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Methoxy Group in Amino Acid Scaffolds

Methoxyphenyl amino acid derivatives represent a class of non-canonical amino acids (ncAAs) of significant interest in medicinal chemistry and drug discovery. The incorporation of a methoxy (-OCH3) group onto the phenyl ring of amino acids like phenylalanine or tyrosine can profoundly influence the molecule's pharmacological profile. This small functional group can modulate ligand-target binding interactions, enhance metabolic stability by blocking sites of oxidation, and improve physicochemical properties such as solubility and membrane permeability.[1] These attributes make methoxyphenyl amino acid derivatives valuable building blocks for the synthesis of peptides, peptidomimetics, and complex heterocyclic compounds with therapeutic potential.

This technical guide provides a detailed overview of the key reaction conditions for the synthesis and derivatization of methoxyphenyl amino acids. We will delve into the nuances of N-terminal protection, peptide bond formation, and the utilization of these derivatives in powerful synthetic transformations such as the Pictet-Spengler and Ugi reactions. The protocols and insights provided herein are designed to equip researchers with the practical knowledge required to effectively incorporate these valuable synthons into their drug discovery programs.

Part 1: N-Terminal Protection of Methoxyphenyl Amino Acids

The reversible protection of the α-amino group is a critical first step in most synthetic manipulations of amino acids. The choice of protecting group is dictated by the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. The two most commonly employed N-protecting groups in modern peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.

Boc Protection: A Robust and Acid-Labile Strategy

The Boc group is a classic protecting group that is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).

Causality of Experimental Choices: The reaction is typically performed in a biphasic system (like THF/water) to ensure the solubility of both the amino acid and the Boc anhydride. A base, such as sodium hydroxide, is crucial to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the di-tert-butyl dicarbonate (Boc2O). The base also neutralizes the acidic byproducts of the reaction, driving it to completion.

Protocol 1: Synthesis of Boc-L-4-methoxyphenylalanine

  • Materials:

    • L-4-Methoxyphenylalanine

    • Di-tert-butyl dicarbonate (Boc2O)

    • Tetrahydrofuran (THF)

    • 1 M Sodium hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl) solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve L-4-methoxyphenylalanine (1.0 equiv) in a 1:1 mixture of THF and 1 M NaOH (aq) (to achieve a concentration of ~0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture in vacuo to remove the THF.

    • Wash the aqueous residue with ethyl acetate (2 x 50 mL) to remove any unreacted Boc2O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure to yield Boc-L-4-methoxyphenylalanine as a white solid.

  • Expected Yield: 85-95%

Fmoc Protection: The Cornerstone of Solid-Phase Peptide Synthesis

The Fmoc group is the protecting group of choice for solid-phase peptide synthesis (SPPS) due to its stability to acidic conditions and its facile cleavage under mild basic conditions (typically with piperidine).[1]

Causality of Experimental Choices: The use of a base like sodium bicarbonate is essential to deprotonate the amino group of the methoxyphenylalanine, making it sufficiently nucleophilic to attack the Fmoc-succinimidyl carbonate (Fmoc-OSu). The reaction is often carried out in a mixture of an organic solvent (like acetone or dioxane) and water to facilitate the dissolution of both the amino acid salt and the Fmoc-OSu reagent.

Protocol 2: Synthesis of Fmoc-L-4-methoxyphenylalanine

  • Materials:

    • L-4-Methoxyphenylalanine

    • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

    • Acetone

    • 10% Sodium bicarbonate (NaHCO3) solution

    • 1 M Hydrochloric acid (HCl) solution

    • Ethyl acetate

    • Hexane

  • Procedure:

    • Dissolve L-4-methoxyphenylalanine (1.0 equiv) in 10% aqueous NaHCO3 solution.

    • To this solution, add a solution of Fmoc-OSu (1.05 equiv) in acetone dropwise at room temperature with vigorous stirring.

    • Continue stirring at room temperature for 4-8 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and wash with diethyl ether or hexane to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath. A white precipitate will form.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

    • Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Expected Yield: 80-90%

Part 2: Peptide Coupling Reactions

The formation of the amide bond between two amino acids is the cornerstone of peptide synthesis. The carboxyl group of one amino acid must be activated to facilitate nucleophilic attack by the amino group of the other. The choice of coupling reagent is critical for achieving high yields, minimizing side reactions (especially racemization), and overcoming steric hindrance.

Causality of Experimental Choices: Modern peptide coupling reagents, such as HATU, HBTU, and PyBOP, are onium-type salts that react with the carboxylic acid to form a highly reactive activated ester.[2] A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the incoming amine's ammonium salt, as well as to neutralize acidic byproducts.[3] DMF is a common solvent due to its ability to dissolve a wide range of protected amino acids and peptides.

Table 1: Comparison of Common Coupling Reagents for Methoxyphenyl Amino Acid Incorporation

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield (%)Key Advantages/Disadvantages
HATU HOAtDIPEADMF30-60 min>95High efficiency, low racemization.[2]
HBTU HOBtDIPEADMF30-60 min90-98Cost-effective, reliable for standard couplings.[2]
PyBOP HOBtDIPEADMF30-60 min90-95Good for sterically hindered couplings.
DCC HOBt-DCM/DMF2-4 hours~90Inexpensive, but produces insoluble DCU byproduct.[2]
COMU OxymaDIPEADMF15-45 min>98High reactivity, non-explosive byproducts.[2][3]

Protocol 3: Solution-Phase Peptide Coupling of Fmoc-L-4-methoxyphenylalanine with a C-terminally protected amino acid using HATU

  • Materials:

    • Fmoc-L-4-methoxyphenylalanine (1.0 equiv)

    • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • 1 M Hydrochloric acid (HCl) solution

    • Brine

  • Procedure:

    • Dissolve Fmoc-L-4-methoxyphenylalanine in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the amino acid methyl ester hydrochloride in DMF and add DIPEA (1.0 equiv) to neutralize the salt.

    • Add the solution of the free amine to the pre-activated Fmoc-L-4-methoxyphenylalanine solution.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide by flash column chromatography on silica gel.

Part 3: Advanced Synthetic Applications

Methoxyphenyl amino acid derivatives are not only components of peptides but also versatile starting materials for the synthesis of complex heterocyclic structures.

The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[4][5][6][7] The presence of an electron-donating methoxy group on the aromatic ring activates it towards the intramolecular electrophilic aromatic substitution, often allowing for milder reaction conditions compared to unsubstituted phenylethylamines.[6][8]

Causality of Experimental Choices: The reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and the aldehyde under acidic conditions.[5] The electron-rich methoxy-substituted benzene ring then acts as a nucleophile, attacking the iminium ion to close the ring. Strong acids like TFA or HCl are typically used to catalyze this process.

Pictet_Spengler_Workflow Start Methoxyphenylethylamine + Aldehyde/Ketone Acid Acid Catalyst (e.g., TFA, HCl) Imine Imine Formation Start->Imine Condensation Iminium Iminium Ion (Electrophile) Imine->Iminium Protonation Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Product Methoxyphenyl- substituted Tetrahydroisoquinoline Cyclization->Product Deprotonation

Caption: Pictet-Spengler Reaction Workflow.

Protocol 4: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

  • Materials:

    • 4-Methoxyphenethylamine (1.0 equiv)

    • Paraformaldehyde (1.2 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

  • Procedure:

    • Dissolve 4-methoxyphenethylamine in DCM.

    • Add paraformaldehyde to the solution.

    • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 equiv).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding saturated aqueous NaHCO3 solution until the mixture is basic (pH > 8).

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Ugi Reaction: A Paradigm of Multicomponent Chemistry

The Ugi four-component reaction (U-4CR) is a remarkable one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[9][10] This reaction is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of complex molecules.[11][12][13] Methoxyphenyl derivatives, such as p-anisidine (4-methoxyaniline) or p-anisaldehyde, are common components in Ugi reactions.

Causality of Experimental Choices: The reaction is typically performed in a polar protic solvent like methanol, which facilitates the formation of the initial imine and the subsequent steps of the reaction cascade.[9] The reaction is often exothermic and proceeds rapidly upon the addition of the isocyanide, which is the rate-determining step.

Ugi_Reaction_Workflow cluster_reactants Reactants Aldehyde Aldehyde (e.g., p-Anisaldehyde) OnePot One-Pot Reaction (e.g., in Methanol) Aldehyde->OnePot Amine Amine Amine->OnePot CarboxylicAcid Carboxylic Acid CarboxylicAcid->OnePot Isocyanide Isocyanide Isocyanide->OnePot Product α-Acylamino Amide (Peptidomimetic) OnePot->Product

Caption: Ugi Four-Component Reaction Workflow.

Protocol 5: Ugi Synthesis of a Peptidomimetic using p-Anisidine

  • Materials:

    • p-Anisidine (4-methoxyaniline) (1.0 equiv)

    • An aldehyde (e.g., isobutyraldehyde) (1.0 equiv)

    • A carboxylic acid (e.g., acetic acid) (1.0 equiv)

    • An isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

    • Methanol (MeOH)

  • Procedure:

    • To a solution of p-anisidine in methanol, add the aldehyde and the carboxylic acid.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add the isocyanide to the reaction mixture. The reaction may be exothermic.

    • Continue to stir at room temperature for 24-48 hours. Monitor the reaction's progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be purified by direct crystallization from a suitable solvent or by flash column chromatography.

Conclusion

Methoxyphenyl amino acid derivatives are versatile and valuable tools in the arsenal of the medicinal chemist. A thorough understanding of the reaction conditions for their protection, coupling, and incorporation into more complex scaffolds is essential for leveraging their full potential. The protocols outlined in this guide provide a solid foundation for the synthesis and application of these important building blocks. By carefully considering the causality behind the experimental choices, researchers can optimize these reactions for their specific targets and accelerate the discovery of new therapeutic agents.

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Carpino, L. A., & El-Faham, A. (1999). The Diorganophosphorus-Oxidizing Additives. The Journal of Organic Chemistry, 64(19), 7157-7159.
  • BenchChem. (2025). A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield.
  • Organic-Chemistry.org. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Organic Syntheses. (1988). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-PHENYLALANINE. Coll. Vol. 6, p.418.
  • PrepChem. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Ugi Reaction with 3-Isocyanophenylisocyanide.
  • de la Torre, J. G., & Garcia-Urdiales, E. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 14(10), 1009.
  • S. Piras, et al. (2017). Multicomponent, fragment-based synthesis of polyphenol-containing peptidomimetics and their inhibiting activity on beta-amyloid oligomerization. Organic & Biomolecular Chemistry, 15(44), 9331-9351.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Arkivoc. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and tetrahydro-β-carbolines. Retrieved from [Link]

  • Primacyinfotech. (2025). Ugi Reaction: A Comprehensive Guide.
  • ResearchGate. (2001). New Trends in Peptide Coupling Reagents.
  • MDPI. (2016). 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[4][14][15]triazolo[1,5-a]pyrimidin-7-ol. Molbank, 2016(3), M898.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(4-methoxybenzyl)oxycarbonyl-L-phenylalanine. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Multicomponent reactions of siloxycyclopropanes for synthesis of unnatural amino acids and their application in synthesis of peptidomimetics. Retrieved from [Link]

  • ResearchGate. (2010). Rapid and efficient method for the preparation of Fmoc-amino acids starting from 9-fluorenylmethanol. Journal of Peptide Science, 16(5), 234-237.
  • PrepChem. (n.d.). Synthesis of N-(4-methoxybenzyl)oxycarbonyl-L-phenylalanine. Retrieved from [Link]

  • MDPI. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 543.
  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Org. Synth. 2017, 94, 326-341.
  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein J. Org. Chem. 2024, 20, 3151–3173.

Sources

Application Note: O-methyl-L-homotyrosine (OMHT) as a Phenylalanine Isostere

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using O-methyl-L-homotyrosine as a phenylalanine isostere Content Type: Application Note & Protocol Guide

Technical Brief & Protocol Guide [1]

Introduction: The "Space-Charge" Probe

In medicinal chemistry and peptide engineering, the optimization of hydrophobic interactions is often limited by the binary choice between Phenylalanine (Phe) and Tyrosine (Tyr). O-methyl-L-homotyrosine (OMHT) —also known as Fmoc-L-HomoPhe(4-OMe)-OH—emerges as a high-precision isostere that bridges the gap between steric reach and electronic modulation.[1]

OMHT serves two distinct mechanistic functions:

  • Steric Extension (The "Homo" Effect): The insertion of a methylene (

    
    ) group between the 
    
    
    
    -carbon and the aromatic ring extends the side chain by approximately 1.54 Å. This allows the aromatic moiety to probe deeper into hydrophobic pockets or adopt novel
    
    
    -stacking geometries unattainable by native Phe/Tyr.[1]
  • Electronic Masking (The "O-Methyl" Effect): The methylation of the phenolic oxygen eliminates the hydrogen bond donor capability (unlike Tyr) while retaining hydrogen bond acceptor potential. Simultaneously, it increases lipophilicity compared to Tyr, making it a "super-hydrophobic" probe with specific electrostatic character.

Physicochemical Profile & Selection Logic

The following table contrasts OMHT with its canonical and non-canonical relatives to guide selection.

PropertyPhenylalanine (Phe)Tyrosine (Tyr)O-methyl-L-tyrosineO-methyl-L-homotyrosine
Side Chain




Electronic Nature Aromatic / NeutralAmphipathicHydrophobic / H-Bond AcceptorHydrophobic / H-Bond Acceptor
H-Bond Donor NoYesNoNo
H-Bond Acceptor NoYesYesYes (Ether oxygen)
Steric Reach StandardStandardStandard + MeExtended (+1.5 Å)
LogP (Lipophilicity) HighLowMedium-HighVery High
Proteolytic Stability LowLowModerateHigh (Non-native backbone)
Visualizing the Isostere Logic

The following diagram illustrates the decision logic for deploying OMHT in a peptide campaign.

IsostereSelection Start Target: Optimize Phe/Tyr Residue Q1 Is the binding pocket deep or distal? Start->Q1 Q2 Is H-bond donation required for binding? Q1->Q2 No (Standard depth) Q3 Is H-bond acceptance beneficial? Q1->Q3 Yes (Deep pocket) Res_Phe Use Phenylalanine (Phe) Q2->Res_Phe No Res_Tyr Use Tyrosine (Tyr) Q2->Res_Tyr Yes Res_HoPhe Use Homophenylalanine Q3->Res_HoPhe No (Pure hydrophobic) Res_OMHT Use O-methyl-L-homotyrosine (OMHT) Q3->Res_OMHT Yes (Ether interaction)

Figure 1: Decision tree for selecting OMHT based on binding pocket depth and hydrogen bonding requirements.[1]

Protocol: Solid-Phase Peptide Synthesis (SPPS) with OMHT

Objective: Incorporate Fmoc-L-HomoTyr(Me)-OH into a peptide sequence without side-chain degradation or coupling failure.

Materials:

  • Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading recommended to reduce aggregation).[1]

  • Amino Acid: Fmoc-L-HomoTyr(Me)-OH (CAS: 205182-52-1).[1][2]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step 1: Coupling Strategy

Rationale: The extended side chain of OMHT introduces additional degrees of freedom, which can lead to local steric hindrance or folding on the resin. Standard HBTU/HOBt coupling may be insufficient.[1]

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Activation:

    • Dissolve Fmoc-L-HomoTyr(Me)-OH (3.0 eq relative to resin loading) in DMF.[1]

    • Add HATU (2.9 eq) and HOAt (3.0 eq).[1]

    • Add DIPEA (6.0 eq) immediately prior to adding to the resin.[1]

  • Reaction:

    • Incubate for 60–90 minutes at room temperature with vortexing.

    • Note: Double coupling (repeating this step) is highly recommended if the OMHT is followed by a bulky residue (e.g., Pro, Ile).

  • Monitoring: Verify coupling efficiency via Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).[1]

Step 2: Fmoc Deprotection[1]
  • Treat resin with 20% Piperidine in DMF (v/v) containing 0.1M HOBt (to suppress aspartimide formation if Asp is present).[1]

  • Cycles: 1 x 5 min, 1 x 15 min.

  • Wash thoroughly with DMF (5x) and DCM (3x).[1]

Step 3: Cleavage and Isolation

Critical Alert: The O-methyl ether group is stable to TFA.[1] Unlike O-tert-butyl (OtBu) groups on Tyrosine which cleave to form free phenols, the methyl group remains attached.[1] Do not use Lewis acids like Boron Tribromide (


) or Trimethylsilyl Bromide (TMSBr) unless you intend to demethylate the side chain. [1]
  • Cocktail Preparation (Reagent K modified):

    • TFA (Trifluoroacetic acid): 94%[1]

    • TIS (Triisopropylsilane): 2.5%[1][3]

    • H2O: 2.5%[1][3]

    • DODT (3,6-Dioxa-1,8-octanedithiol): 1% (Only if Cys/Met are present).[1]

  • Incubation: Add 10 mL cocktail per gram of resin. Shake for 2–3 hours at room temperature.

  • Precipitation:

    • Filter resin and collect filtrate.[1]

    • Add filtrate dropwise into ice-cold Diethyl Ether (

      
      , -20°C).
      
    • Centrifuge (3000 rpm, 5 min) to pellet the peptide.

    • Decant ether and wash pellet 2x with fresh cold ether.[1][4]

Protocol: Validation & Characterization

Objective: Confirm the integrity of the O-methyl-homotyrosine residue using Mass Spectrometry.

Mass Shift Calculation

When analyzing the crude peptide, ensure you calculate the expected mass based on the methylated form.

  • Residue Mass (Phe): 147.17 Da[1]

  • Residue Mass (Tyr): 163.17 Da[1]

  • Residue Mass (O-Me-HomoTyr): 191.23 Da[1]

  • Delta: The OMHT residue will add +44.06 Da relative to a Phe residue in the same position, or +28.06 Da relative to a Tyr residue.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).[1]

  • Mobile Phase A: 0.1% TFA in Water.[1][4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: OMHT is significantly more hydrophobic than Tyr.[1] Expect the retention time (RT) to shift later (higher %B).[1]

  • Troubleshooting: If peak broadening occurs, heat the column to 40°C to resolve conformers caused by the flexible ethyl linker.

Mechanistic Diagram: Pathway of Action

The following diagram illustrates how OMHT alters the binding interface compared to native Tyrosine.

BindingMechanism Tyr Native Tyrosine (Phenol) Receptor_Donor Receptor Site: H-Bond Donor Tyr->Receptor_Donor Accepts H-Bond Receptor_Acceptor Receptor Site: H-Bond Acceptor Tyr->Receptor_Acceptor Donates H-Bond Hydrophobic_Pocket Distal Hydrophobic Pocket Tyr->Hydrophobic_Pocket Weak Reach OMHT O-Me-HomoTyr (Methoxy-Ethyl) OMHT->Receptor_Donor Accepts H-Bond OMHT->Receptor_Acceptor No Interaction (Steric Clash?) OMHT->Hydrophobic_Pocket Strong Interaction (Extended Reach)

Figure 2: Interaction map showing how OMHT retains H-bond acceptance but sacrifices donation to access distal hydrophobic pockets.

References
  • Gentilucci, L., et al. (2016).[1] Peptidomimetic therapeutics: scientific approaches and opportunities. National Institutes of Health (PMC).[1] Retrieved from [Link]

  • Organic Process Research & Development. (2025). TFA Cleavage Strategy for Mitigation of Side Reactions in SPPS. ACS Publications.[1] Retrieved from [Link][1]

  • bioRxiv. (2025).[1] Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine. Retrieved from [Link][1]

Sources

Application Note: Solvent Selection & Handling of O-methyl-L-homotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

O-methyl-L-homotyrosine (also known as 4-methoxy-L-homophenylalanine) is a non-canonical amino acid utilized in peptidomimetics to enhance proteolytic stability and modulate receptor binding affinity. Its structural hybridity—combining the zwitterionic backbone of an amino acid with a hydrophobic methoxy-homophenyl side chain—creates a unique solubility profile that challenges standard dissolution protocols.

This guide provides a scientifically grounded approach to solvent selection, distinguishing between requirements for biological assays (aqueous compatibility) and chemical synthesis (organic solubility). It addresses the critical balance between solubility limits, solution stability, and racemization prevention.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular drivers of O-methyl-L-homotyrosine's behavior.

  • Chemical Identity: L-2-Amino-4-(4-methoxyphenyl)butanoic acid.

  • Structural Challenge: The "homo" elongation (an extra methylene group, -CH₂-) increases hydrophobicity compared to O-methyl-L-tyrosine. The methoxy group (-OCH₃) removes the hydrogen-bond donating capability of the phenol, further reducing water solubility at neutral pH.

  • Isoelectric Point (pI): Estimated at ~5.6. At pH ≈ 5.6, the molecule is zwitterionic with net zero charge, resulting in minimum solubility (precipitation risk).

  • Solvation Mechanism:

    • Acidic pH (< 3): Protonation of the amine (-NH₃⁺) drives solubility.

    • Basic pH (> 9): Deprotonation of the carboxylic acid (-COO⁻) drives solubility.

    • Organic Polar Aprotic: Dipolar interactions solubilize the hydrophobic core without ionizing the backbone.

Table 1: Solvent Compatibility Matrix[1]
Solvent SystemSolubility RatingPrimary ApplicationCaveats
1M HCl High (> 50 mg/mL)Stock solutions, HPLC StdsCorrosive; not suitable for cell culture directly.
1M NaOH High (> 50 mg/mL)Stock solutionsRisk of Racemization upon prolonged storage.
DMSO (Anhydrous)High (> 100 mg/mL)Chemical Synthesis, Bio-assay stocksHigh freezing point (19°C); hygroscopic.
DMF (Dimethylformamide)High (> 100 mg/mL)Peptide Synthesis (SPPS)Hepatotoxic; difficult to remove by lyophilization.
PBS (pH 7.4) Low (< 1 mg/mL)Biological AssaysRisk of precipitation ; requires pre-dissolution in DMSO.
Water (Neutral) Very LowNot RecommendedSlow dissolution; erratic concentration.

Decision Framework: Selecting the Right Solvent

The choice of solvent is dictated by the downstream application. Use the following logic flow to determine the optimal path.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis (Peptide Coupling) AppType->ChemSyn Analytics Analytical (LC-MS / HPLC) AppType->Analytics ConcCheck Final Conc > 1 mM? BioAssay->ConcCheck SPPS Solvent: DMF or NMP ChemSyn->SPPS MobilePhase Solvent: 50% MeCN + 0.1% Formic Acid Analytics->MobilePhase DMSOStock Make 100mM Stock in DMSO ConcCheck->DMSOStock Yes (High Conc) AcidStock Make Stock in 10mM HCl ConcCheck->AcidStock No (Low Conc) Dilute Dilute into Buffer (Keep DMSO < 0.5%) DMSOStock->Dilute Activator Add DIPEA/HATU (In Situ Activation) SPPS->Activator

Figure 1: Decision tree for solvent selection based on experimental intent.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: Creating a stable, long-term storage solution (100 mM) for biological dilutions.

  • Calculate Mass: For 1 mL of 100 mM stock.

    • MW of O-methyl-L-homotyrosine ≈ 209.24 g/mol (Verify exact MW on your specific batch CoA).

    • Target Mass = 20.9 mg.

  • Weighing: Weigh ~21 mg of powder into a sterile, amber glass vial (protects from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Note: Avoid "wet" DMSO as water content can degrade the compound over months.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 2 minutes.

  • Sterilization: If required for cell culture, pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind hydrophobic amino acids).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dissolution for Analytical Standards

Purpose: Preparing a standard curve for HPLC/LC-MS without organic solvent interference.

  • Solvent Preparation: Prepare 0.1 M HCl (Hydrochloric Acid) in Milli-Q water.

  • Weighing: Weigh 10 mg of O-methyl-L-homotyrosine.

  • Dissolution: Add 10 mL of 0.1 M HCl to achieve a 1 mg/mL concentration.

  • Mixing: Vortex until clear. The acidic pH (~1.0) ensures full protonation of the amine group, driving solubility.

  • Usage: Inject directly into HPLC (compatible with standard 0.1% TFA/Formic acid mobile phases).

Protocol C: Handling in Solid Phase Peptide Synthesis (SPPS)

Purpose: Coupling H-hTyr(Me)-OH to a growing peptide chain.

  • Base Solvent: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

    • Why? These solvents swell the resin (polystyrene/PEG) and solubilize the protected amino acid.

  • Concentration: Prepare a 0.2 M solution in DMF.

  • Activation:

    • Add coupling reagent (e.g., HATU or HBTU) at 0.95 equivalents relative to the amino acid.

    • Add DIPEA (Diisopropylethylamine) at 2.0 equivalents immediately before adding to the resin.

    • Critical Step: Do not let the activated solution sit for >10 minutes before adding to resin to prevent racemization of the activated ester.

Troubleshooting & Stability

Common Failure Modes
  • "Crashing Out" in Media: When diluting a DMSO stock into cell culture media (pH 7.4), the compound may precipitate if the final concentration exceeds its aqueous solubility limit (typically ~1-2 mM).

    • Solution: Perform serial dilutions.[1] Ensure the final DMSO concentration is < 0.5% (v/v). Vortex media immediately upon addition.

  • Gelation: High concentrations in water without pH adjustment may form a gel or slurry.

    • Solution: Add acid (HCl) or base (NaOH) dropwise until clear.

  • Racemization: Avoid dissolving in concentrated base (e.g., >1M NaOH) for extended periods, as this promotes proton abstraction at the alpha-carbon.

Workflow Visualization: Dissolution Dynamics

DissolutionFlow Solid Solid Powder (Hydrophobic Surface) Wetting Solvent Addition (DMSO/Acid) Solid->Wetting Vortex Vortex/Sonication (Break Aggregates) Wetting->Vortex Clear Clear Solution (Homogeneous) Vortex->Clear Correct pH/Solvent Precip Precipitation Risk (Neutral pH) Vortex->Precip Water pH 7

Figure 2: Physical dissolution workflow and critical failure points.

References

  • MedChemExpress. L-Homotyrosine Product Information & Solubility Data. Retrieved from

  • Cayman Chemical. Metyrosine (O-methyl-L-tyrosine Analog) Solubility and Stability Protocol. Retrieved from

  • Chem-Impex International. Fmoc-O-methyl-L-tyrosine: Properties and SPPS Applications. Retrieved from

  • BenchChem. Fluorescent Properties and Handling of L-Homotyrosine Derivatives. Retrieved from

  • Sigma-Aldrich. O-Methyl-L-tyrosine Product Specification and CAS 6230-11-1 Data. Retrieved from

Sources

Troubleshooting & Optimization

Troubleshooting coupling efficiency of steric hindered amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Topic: Troubleshooting Coupling Efficiency of Sterically Hindered Amino Acids Ticket ID: #STERIC-9982 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Bulky" Problem

Welcome to the Tier 3 Support Desk. If you are reading this, standard protocols (HBTU/DIC) have likely failed you. You are dealing with "difficult sequences"—peptides containing


-disubstituted amino acids (e.g., Aib), 

-methylated residues, or

-branched side chains (Val, Ile, Thr).

The Core Issue: These residues introduce massive steric bulk. This prevents the incoming activated amino acid from approaching the N-terminus of the growing chain. The result?

  • Slow Kinetics: Reaction times stretch from minutes to hours.

  • Deletion Sequences: The chain doesn't grow, leading to

    
     impurities.
    
  • Racemization: The activated ester sits unreacted for too long, allowing base-catalyzed epimerization.

Below is your troubleshooting guide, structured by the severity of the hindrance.

Phase 1: Reagent Selection (The Chemistry)

User Question: My standard HBTU/DIPEA cycle yields <20% conversion for Aib-Aib coupling. Should I just increase the coupling time?

Specialist Response: Increasing time rarely fixes steric blocks; it mostly increases racemization. You must switch to a more reactive activating group. Standard HOBt-esters (generated by HBTU) are insufficiently reactive.

The "Golden Trio" for Hindered Couplings

Switch to one of the following systems. These generate active esters that are significantly more electrophilic than HOBt esters.

ReagentMechanism / AdvantageBest Use CaseSafety Note
HATU Generates OAt-ester .[1] The pyridine nitrogen provides "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating coupling by ~100x over HBTU.General hindered couplings (Val, Ile, Aib).Explosive properties (HOAt). High cost.
COMU Generates Oxyma-ester . Matches or exceeds HATU efficiency. More soluble in DMF and safer (non-explosive).The modern default for difficult sequences.Stable in solution for days (unlike HATU).
PyAOP Phosphonium salt of HOAt. Does not react with the N-terminus to form guanidinium byproducts (a risk with HATU/HBTU if the acid is limiting).Cyclizations or when the amine is valuable/limiting.Expensive.

Protocol 1: The "Power Coupling" Cycle For Aib, N-Me-Ala, or Val-Val linkages.

  • Activation: Dissolve Amino Acid (

    
     eq) and COMU  (
    
    
    
    eq) in DMF.
  • Base: Add DIPEA (

    
     eq) immediately before adding to resin.
    
    • Note: Do not pre-activate for >2 mins. Reactive esters hydrolyze or racemize quickly.

  • Reaction: Shake for 60 mins at RT.

  • Re-Coupling: Drain. Repeat steps 1–3 (Double Couple).

Critical Insight: If using HATU , consider switching the base from DIPEA to Collidine (TMP) . Collidine is a weaker, sterically hindered base that maintains the basic environment for activation but significantly reduces base-catalyzed racemization of the activated ester [1].[2]

Phase 2: Physical Parameters (The Physics)

User Question: I switched to HATU, but the coupling of Fmoc-N(Me)Ile-OH is still incomplete. What now?

Specialist Response: When chemistry maxes out, you need physics.


-methylated and 

-branched residues often induce "beta-sheet aggregation" within the resin, physically burying the N-terminus.
Solvents: Breaking the Aggregates

DMF is a poor solvent for aggregated peptides.

  • Recommendation: Switch to NMP (N-methylpyrrolidone) or a binary mixture of DMSO:NMP (1:4) . These are "chaotropic" solvents that disrupt hydrogen bonding networks, making the N-terminus accessible again.

Temperature: Microwave Irradiation

Heat is the most effective tool for steric hindrance. It provides the kinetic energy to overcome the rotational barriers of bulky side chains.

  • Standard Hindrance (Val, Ile): 75°C for 5 minutes.

  • Extreme Hindrance (Aib, N-Me): 90°C for 10 minutes.

  • Cysteine/Histidine: DO NOT HEAT >50°C. High risk of racemization.

Visual Workflow: Optimization Logic

OptimizationLogic Start Start: Low Coupling Yield CheckResidue Identify Residue Type Start->CheckResidue Standard Standard Hindrance (Val, Ile, Thr) CheckResidue->Standard Extreme Extreme Hindrance (Aib, N-Methyl) CheckResidue->Extreme RacemizationProne Racemization Prone (Cys, His) CheckResidue->RacemizationProne ActionStandard Switch to COMU or HATU Double Couple at RT Standard->ActionStandard ActionExtreme Microwave (75-90°C) Solvent: NMP Extreme->ActionExtreme ActionSensitive Use Collidine/Oxyma Max Temp 50°C RacemizationProne->ActionSensitive CheckResult Check Chloranil/LCMS ActionStandard->CheckResult ActionExtreme->CheckResult ActionSensitive->CheckResult Success Proceed CheckResult->Success Yield >99% Fail Incomplete? CheckResult->Fail Yield <99% NuclearOption Nuclear Option: PyBrOP or Acid Chlorides Fail->NuclearOption

Caption: Decision tree for optimizing coupling conditions based on residue sensitivity and steric bulk.

Phase 3: The "Nuclear Option" (N-Methyl Specifics)

User Question: I am trying to couple an N-methyl amino acid onto another N-methyl amino acid. HATU failed.

Specialist Response: Coupling onto a secondary amine (N-methyl) is difficult; coupling two N-methyl residues sequentially is one of the hardest reactions in peptide chemistry due to severe steric clash and the lower nucleophilicity of the secondary amine.[3]

The Solution: PyBrOP or Acid Chlorides Uronium reagents (HATU/COMU) can suffer from "guanidinium capping" when the reaction is extremely slow. Phosphonium reagents or acid chlorides are superior here.

Protocol 2: PyBrOP Coupling for N-Me-X to N-Me-Y

  • Reagent: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).

  • Base: DIPEA (Use 6 eq).

  • Mechanism: PyBrOP generates an acid bromide in situ, which is far more reactive than an OAt/Oxyma ester.

  • Conditions: Double couple, 2 hours each, preferably at 50–60°C.

Phase 4: Monitoring & QC (FAQs)

Q: Why is my Kaiser (Ninhydrin) test negative even though the coupling failed? A: The Kaiser test only detects primary amines. If you are coupling onto an N-methyl group or Proline, you have a secondary amine. Ninhydrin will not react.[3]

  • Fix: Use the Chloranil Test .

    • Positive (Unreacted Secondary Amine): Blue/Green beads.[4]

    • Negative (Coupled): Colorless/Amber beads.

Q: I see the correct mass, but the elution time is wrong/split. What happened? A: You likely have Epimerization (Racemization) .[5]

  • Cause: High temperature or strong base (DIPEA) caused the alpha-proton to be abstracted during the slow coupling.

  • Fix:

    • Lower the temperature.[1][6]

    • Switch base to 2,4,6-Collidine (Sym-collidine) [2].

    • Add Oxyma Pure as an additive, which suppresses racemization better than HOBt.[1]

References

  • Carpino, L. A., et al. (2002). "The 7-azabenzotriazole-1-yl-oxy-tris-(pyrrolidino)phosphonium hexafluorophosphate (PyAOP)/7-azabenzotriazole-1-ol (HOAt) coupling system." Journal of the Chemical Society, Perkin Transactions 1.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies." The Journal of Organic Chemistry, 73(19), 7532–7542.

Sources

Technical Support Center: Stability of (2S)-2-amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Stability & Handling at High pH Molecule: (2S)-2-amino-4-(4-methoxyphenyl)butanoic acid Synonyms: O-Methyl-L-homotyrosine; L-Homotyrosine methyl ether CAS Registry Number: 82310-97-2 (Generic for S-isomer)

Executive Summary

As a Senior Application Scientist, I often encounter inquiries regarding the handling of non-proteinogenic amino acids under basic conditions. For This compound , the primary stability risk at high pH (pH > 10) is racemization , not chemical decomposition.

While the para-methoxy group renders the aromatic ring relatively resistant to oxidative degradation compared to free tyrosine, the


-proton remains acidic. In basic environments, hydroxide ions can abstract this proton, leading to the formation of a planar carbanion intermediate and subsequent loss of optical purity.

This guide details the mechanistic causes of instability, provides validated troubleshooting protocols, and outlines specific experimental workflows to mitigate these risks.

Technical Troubleshooting Guide

Issue 1: Loss of Optical Purity (Racemization)

Symptom: Decrease in enantiomeric excess (% ee) observed via Chiral HPLC; loss of biological activity in downstream applications.

The Mechanism: At high pH, the abundance of hydroxide ions (


) drives the deprotonation of the 

-carbon. The resulting carbanion is stabilized by resonance with the carboxylate group. When this intermediate is reprotonated by water, the proton can attack from either face of the planar system, resulting in a racemic mixture (D/L scrambling).

Risk Factors:

  • pH > 10: The rate of racemization is first-order with respect to hydroxide concentration

    
    .
    
  • Temperature: Racemization rates increase exponentially with temperature (Arrhenius behavior).

  • Metal Ions: Presence of divalent cations (e.g.,

    
    , 
    
    
    
    ) can chelate the amino acid, significantly increasing the acidity of the
    
    
    -proton and accelerating racemization by orders of magnitude.

Corrective Action:

  • Limit Exposure: Restrict processing times at pH > 10 to < 1 hour at 4°C.

  • Chelation: Add 1-5 mM EDTA to buffers to sequester trace metal catalysts.

  • Temperature Control: Perform all high-pH adjustments on ice.

Issue 2: Oxidative Degradation

Symptom: Yellowing of solution; appearance of new peaks in Reverse Phase HPLC (non-chiral).

The Mechanism: While the O-methylation protects the phenolic oxygen, the electron-rich aromatic ring (anisole moiety) is still susceptible to electrophilic aromatic substitution or oxidation under extreme conditions (e.g., presence of radical initiators or strong oxidants at high pH).

Corrective Action:

  • Degassing: Sparge high-pH buffers with Argon or Nitrogen to remove dissolved oxygen.

  • Antioxidants: If compatible with downstream chemistry, include mild reducing agents.

Visualizing the Instability

Diagram 1: Base-Catalyzed Racemization Mechanism

This diagram illustrates the flow from the pure L-isomer to the racemic mixture via the carbanion intermediate.[1]

RacemizationMechanism cluster_conditions Catalytic Accelerators L_Isomer (2S)-Isomer (Active) Carbanion Planar Carbanion Intermediate L_Isomer->Carbanion  Alpha-Proton  Abstraction Base High pH (OH-) Base->Carbanion Reprotonation Reprotonation (H2O) Carbanion->Reprotonation Racemate Racemic Mixture (2S + 2R) Reprotonation->Racemate  Loss of  Chirality Metals Metal Ions (Cu2+) Metals->Carbanion Stabilizes Enolate Heat Heat (>25°C) Heat->L_Isomer Increases Kinetic Energy

Caption: Figure 1.[1] Mechanism of base-catalyzed racemization showing the critical planar carbanion intermediate.

Experimental Protocols

Protocol A: Monitoring Enantiomeric Excess (Chiral HPLC)

Purpose: To quantify the extent of racemization after exposure to high pH.

Materials:

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Preferred for amino acids).

  • Mobile Phase: 50 mM aqueous Perchloric Acid (pH 1.5) / Acetonitrile (85:15 v/v). Note: Acidic mobile phases are standard for suppressing ionization of silanols and improving peak shape.

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 275 nm (aromatic side chain).

Step-by-Step:

  • Sample Prep: Neutralize the high pH sample immediately with 1M HCl to pH ~7.0. Dilute to 1 mg/mL.

  • Equilibration: Equilibrate column at 25°C for 30 mins.

  • Injection: Inject 5-10 µL of sample.

  • Analysis: Calculate % ee using the formula:

    
    
    
Protocol B: High pH Stress Test

Purpose: To determine the "Safe Operating Window" for your specific process.

StepActionTechnical Rationale
1 Prepare Buffer Prepare 0.1 M Carbonate/Bicarbonate buffer at pH 10.5.
2 Spike Dissolve compound at 10 mM concentration.
3 Incubate Split into 3 aliquots: 4°C, 25°C, and 40°C.
4 Timepoints Quench aliquots at T=0, 1h, 4h, and 24h using 1M HCl (target pH 7).
5 Analyze Run Protocol A (Chiral HPLC).
6 Plot Graph % degradation vs. Time to calculate rate constant (

).

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH to dissolve the amino acid if I immediately neutralize it? A: Yes, but with caution. Dissolution is often exothermic. You must pre-chill the NaOH and the water to 4°C. Add the base slowly to avoid local "hot spots" of extreme pH and temperature, which triggers rapid racemization [1].

Q2: Does the methoxy group make it more stable than Tyrosine? A: Chemically, yes. The O-methylation prevents the formation of quinone-methide intermediates that free tyrosine can form under oxidative stress [2]. However, stereochemically, the risk of racemization remains similar because the


-proton acidity is largely determined by the carboxyl and amine groups, not the distal side chain.

Q3: How should I store the stock solution? A: Never store as a basic salt solution. Store as a dry powder or, if necessary, as a solution in 0.1 M HCl (or similar acidic buffer) at -20°C. Acidic conditions protonate the amine, preventing the formation of the nucleophilic free amine and stabilizing the chiral center [3].

Troubleshooting Decision Tree

Use this workflow to diagnose stability issues in your experiments.

TroubleshootingTree Start Problem: Low Activity or Purity Issue CheckHPLC Run Chiral HPLC (Protocol A) Start->CheckHPLC IsRacemic Is % ee < 99%? CheckHPLC->IsRacemic Racemization Diagnosis: Racemization IsRacemic->Racemization Yes ChemicalDeg Diagnosis: Chemical Degradation IsRacemic->ChemicalDeg No CheckPH Was pH > 10? Racemization->CheckPH CheckMetals Did buffer contain Metals (Cu, Zn)? CheckPH->CheckMetals Yes Sol_Temp Action: Reduce Temp & Exposure Time CheckPH->Sol_Temp No (Unexpected) CheckMetals->Sol_Temp No Sol_EDTA Action: Add EDTA (Chelator) CheckMetals->Sol_EDTA Yes CheckColor Is solution yellow? ChemicalDeg->CheckColor Sol_Ox Action: Degas Solvents Add Antioxidant CheckColor->Sol_Ox Yes

Caption: Figure 2. Diagnostic decision tree for identifying root causes of instability.

References

  • Bada, J. L. (1972). Kinetics of Racemization of Amino Acids as a Function of pH. Journal of the American Chemical Society, 94(4), 1371–1373. Link

  • Sivakua, T., & Smith, R. (2023).[2] Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids. National Institutes of Health (PMC). Link

  • ChemicalBook. (2025). (S)-2-Amino-4-(4-methoxyphenyl)-butyric acid Properties and Storage. Link

  • Phenomenex. (2020). Chiral HPLC Separations: Strategy and Approaches. Phenomenex Technical Guide. Link

  • Sigma-Aldrich. (2024). 2-amino-4-methoxybutanoic acid Technical Service & Handling. Link

Sources

Validation & Comparative

HPLC analysis methods for (2S)-2-amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals Subject: O-Methyl-L-Homotyrosine (OMHT)

Executive Summary & Molecule Profile

(2S)-2-amino-4-(4-methoxyphenyl)butanoic acid, commonly known as O-Methyl-L-Homotyrosine , is a critical non-proteinogenic amino acid used in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients. Its structural duality—possessing both a zwitterionic amino acid core and a hydrophobic methoxy-phenyl tail—presents unique chromatographic challenges.[1]

This guide moves beyond generic "amino acid analysis" to provide targeted, high-resolution protocols for determining both Chemical Purity (Assay) and Enantiomeric Purity (Chiral) .

The Analytical Challenge
  • Zwitterionic Retention: The polar head group requires specific pH control or ion-pairing to retain on C18 phases.[1]

  • Structural Analogs: Critical impurities often include L-Homotyrosine (demethylated precursor) and the (2R)-enantiomer, both of which share near-identical UV spectra with the target.

  • Detection Limits: While UV-active (anisole chromophore), maximizing sensitivity for low-level impurity profiling requires wavelength optimization.[1]

Method Selection Strategy: The "Application Scientist" Approach

Effective method development requires matching the separation mode to the specific impurity profile.[1] Do not use a "one-size-fits-all" gradient.

Decision Matrix: Selecting the Right Mode
  • For Routine Assay & Chemical Impurities: Use RP-HPLC (C18) with acidic mobile phase.[1] The low pH suppresses the carboxylic acid ionization (

    
    ), increasing hydrophobicity and retention.
    
  • For Enantiomeric Excess (% ee): Use Ligand Exchange or Crown Ether Chiral HPLC.[1] Polysaccharide columns (e.g., Chiralpak) often require derivatization for free amino acids; Crown Ether columns allow direct analysis in aqueous buffers.

MethodSelection Start Start: Sample Type Goal Analytical Goal? Start->Goal ChemPurity Chemical Purity (Assay/Impurities) Goal->ChemPurity Quantification ChiralPurity Enantiomeric Purity (R vs S) Goal->ChiralPurity Stereochemistry RP_HPLC RP-HPLC (C18) pH < 3.0 ChemPurity->RP_HPLC Hydrophobic Selectivity Chiral_Col Chiral Column Selection ChiralPurity->Chiral_Col Crown Crownpak CR-I(+) (Aqueous HClO4) Chiral_Col->Crown Primary Choice (High Resolution) Teico Chirobiotic T (Teicoplanin) Chiral_Col->Teico Alternative (MS Compatible)

Figure 1: Strategic decision tree for selecting the appropriate HPLC mode based on analytical requirements.

Protocol A: Chemical Purity & Impurity Profiling (RP-HPLC)

This method is designed to separate the target molecule from its demethylated analog (Homotyrosine) and synthetic precursors.

Method Principles (Why this works)
  • Stationary Phase: A C18 column with high carbon load is essential.[1] The "End-capped" feature reduces silanol interactions with the protonated amine.[1]

  • Mobile Phase pH: We use TFA (0.1%) or Phosphate (pH 2.5).[1] At this pH, the carboxylic acid is protonated (neutral), and the amine is protonated (positive). The hydrophobic methoxyphenyl tail drives retention.[1]

  • Detection: 275 nm is specific to the aromatic ring but less sensitive.[1] 220 nm is recommended for impurity profiling (peptide bond/amide sensitivity) but requires high-purity solvents to avoid baseline drift.[1]

Detailed Operating Conditions
ParameterSpecificationNotes
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Alternatives: Waters XBridge C18, Phenomenex Kinetex C18
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0. Ensures sharp peaks for amines.[1]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)High purity gradient grade ACN required.[1]
Flow Rate 1.0 mL/minStandard backpressure < 200 bar.[1]
Temperature 30°CControls viscosity and retention reproducibility.[1]
Detection UV at 220 nm (Primary), 275 nm (Secondary)275 nm confirms the anisole moiety.
Injection Vol. 5 - 10 µLDissolve sample in Mobile Phase A.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic hold to elute salts
20.060Linear gradient to elute target
22.095Wash step (elute highly lipophilic impurities)
25.095Hold
25.15Re-equilibration
30.05End

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for amino acids).[1]

  • Resolution (Rs): > 2.0 between Homotyrosine (impurity) and O-Methyl-Homotyrosine.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Separating the (2S) and (2R) enantiomers of free amino acids is difficult on standard polysaccharide columns (e.g., OD-H) without derivatization. Crown Ether columns are the gold standard here because they form a host-guest complex specifically with the ammonium group (


) of the alpha-amino acid.
The Crown Ether Advantage

The Crownpak CR-I(+) column utilizes a chiral crown ether that "cages" the ammonium ion.[1] The chiral recognition is driven by the steric fit of the side chain around the crown ether ring. This method requires acidic aqueous mobile phases, which matches the solubility of the zwitterion perfectly.

Detailed Operating Conditions
ParameterSpecificationScientific Rationale
Column Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)Specifically designed for underivatized amino acids.
Mobile Phase pH 1.5 Perchloric Acid (HClO4) solutionWARNING: Do not use organic modifiers >15% (MeOH) unless specified by the manufacturer. The acid ensures the amine is fully protonated (

) for complexation.
Flow Rate 0.4 - 0.6 mL/minLower flow rate improves mass transfer in the inclusion complex.[1]
Temperature 25°C (Ambient)Lower temperature generally improves chiral resolution (enthalpic control).
Detection UV at 210 nm or 220 nmPerchloric acid has low UV cutoff, allowing sensitive detection.[1]
Elution Order (2R)-isomer usually elutes before (2S)-isomer on CR(+)Note: Always verify with a racemic standard.

Alternative Method (If Crownpak is unavailable):

  • Column: Astec CHIROBIOTIC T (Teicoplanin).[1][2]

  • Mode: Reversed Phase (Water/MeOH/Acid).[1]

  • Mechanism: Antibiotic stationary phase interacts via hydrogen bonding and inclusion.[1]

Comparative Performance Analysis

The following table contrasts the expected performance of the recommended methods against common alternatives.

FeatureMethod A (RP-C18) Method B (Crownpak) Alternative (HILIC)
Primary Use Chemical Purity, AssayEnantiomeric Excess (% ee)Polar Impurities
Selectivity Hydrophobicity-drivenChiral recognition (Host-Guest)Hydrophilicity-driven
Sample Prep Dissolve in Water/0.1% TFADissolve in Water/HClO4Dissolve in ACN/Water
Resolution High for structural analogsHigh for enantiomers (Rs > 3.0)Moderate
Robustness Excellent (Routine QC)Sensitive to Temperature/FlowSensitive to water content
Cost LowHigh (Specialty Column)Medium

Troubleshooting & Expert Tips

Peak Tailing on C18

Symptom: The main peak tails significantly (As > 1.5).[1] Cause: Interaction between the positively charged amine and residual silanols on the silica support.[1] Fix:

  • Ensure TFA concentration is at least 0.05% - 0.1%.[1] The trifluoroacetate anion acts as an ion-pairing agent.[1]

  • Switch to a "Hybrid" particle column (e.g., Waters XBridge) which works well at high pH (pH 9-10) using Ammonium Bicarbonate.[1] Note: At high pH, the amine is neutral, altering selectivity.

Loss of Chiral Resolution

Symptom: Enantiomers merge into a single broad peak.[1] Cause: Column fouling or temperature fluctuation.[1] Fix:

  • Temperature Control: Chiral recognition is thermodynamically driven.[1] A 5°C shift can ruin resolution.[1] Keep the column oven stable.

  • Sample Load: Crown ether columns have lower capacity than C18. Inject less mass (< 10 µg on column).[1]

Impurity Identification Workflow

When an unknown impurity appears in Method A, use the relative retention time (RRT) to hypothesize its identity.[1]

ImpurityID Unknown Unknown Peak Detected (Method A) RRT_Check Check Relative Retention (RRT) Unknown->RRT_Check RRT_Low RRT < 1.0 (Elutes Earlier) RRT_Check->RRT_Low More Polar RRT_High RRT > 1.0 (Elutes Later) RRT_Check->RRT_High Less Polar HomoTyr Likely: L-Homotyrosine (Demethylated, More Polar) RRT_Low->HomoTyr Ester Likely: Methyl/Ethyl Ester (Synthesis byproduct, Lipophilic) RRT_High->Ester Dimer Likely: Peptide Dimer (Coupling byproduct) RRT_High->Dimer

Figure 2: Logical flow for identifying common synthetic impurities based on retention behavior.

References

  • Do, J., et al. "Synthesis of tyrosine homologues and O-methyl derivatives."[1][3] ResearchGate, 2016.[1]

  • Sigma-Aldrich. "L-b-Homotyrosine Analytical Standard."[1] Product Specification & COA.

  • Daicel Corporation. "Crownpak CR-I(+) Instruction Manual."[1] Chiral Technologies.[1] (Standard industry reference for Crown ether columns).

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Technical Guide.

  • Creative Proteomics. "Amino Acid Pre-column Derivatization HPLC Analysis Methods."

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of L-hTyr(Me) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of peptidomimetics, particularly for protease inhibitors (e.g., SARS-CoV-2 PLpro), the modification of tyrosine residues is a critical strategy to enhance metabolic stability and binding affinity. L-hTyr(Me) —specifically


-methyl-L-homotyrosine —represents a potent derivative that combines side-chain elongation (homo-insertion) with lipophilic capping (methylation).

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation behavior of L-hTyr(Me) against its structural analogs: L-Tyrosine (Tyr), L-Homotyrosine (hTyr), and


-Methyl-L-Tyrosine (Tyr(Me)). Correctly identifying these derivatives is crucial, as standard database search algorithms often misidentify them due to isobaric interferences or unexpected fragmentation pathways.
Key Technical Takeaways
  • Diagnostic Marker: L-hTyr(Me) yields a unique immonium ion at

    
     164 , distinct from Tyr (
    
    
    
    136) and hTyr (
    
    
    150).
  • The Isomer Trap: While L-hTyr(Me) is distinct by mass, its analogs L-hTyr and L-Tyr(Me) are naturally isobaric (Residue Mass: 177.08 Da), requiring specific fragmentation fingerprinting to differentiate.

  • Differentiation Strategy: Distinguishing

    
    -methylation from 
    
    
    
    -methylation (both yielding
    
    
    164 immonium ions) requires analysis of secondary side-chain cleavage ions (
    
    
    135 vs.
    
    
    107).

Structural Definitions & Nomenclature

Before analyzing fragmentation, we must rigorously define the chemical structures to ensure accurate interpretation of MS data.

DerivativeCommon Abbr.Systematic NameSide Chain StructureResidue Mass (Da)
L-Tyrosine Tyr / Y4-hydroxyphenylalanine

163.06
L-Homotyrosine hTyr2-amino-4-(4-hydroxyphenyl)butanoic acid

177.08

-Methyl-L-Tyrosine
Tyr(Me)4-methoxyphenylalanine

177.08
L-hTyr(Me) hTyr(Me) 2-amino-4-(4-methoxyphenyl)butanoic acid

191.10

Critical Note: In this guide, "L-hTyr(Me)" refers to the


-methyl  ether derivative, consistent with its use in hydrophobic pockets of protease inhibitors. If the methylation is on the backbone nitrogen (

-Me-hTyr), the fragmentation pattern changes significantly (see Section 5).

Comparative Fragmentation Analysis

The following analysis compares the fragmentation efficiency and characteristic ions of L-hTyr(Me) versus its alternatives.

Immonium Ion Generation

The immonium ion is the primary diagnostic fragment for amino acids in MS/MS, formed by the loss of CO and NH


 (or backbone cleavage).
  • L-hTyr(Me) (

    
     164):  The extra methylene group (+14 Da) and the methyl ether (+14 Da) shift the standard Tyr immonium (
    
    
    
    136) by +28 Da.
  • Stability: The methoxy-stabilized phenethyl carbocation is highly stable, often resulting in a dominant immonium peak, unlike unmodified Tyr which can lose the phenolic radical.

Quantitative Ion Comparison Table
FeatureL-Tyr L-hTyr L-Tyr(Me) L-hTyr(Me)
Precursor

Mass
0+14.0157+14.0157+28.0313
Immonium Ion (

)
136.07 150.09 150.09 164.11
Side Chain Fragment 1 107.05 (Benzyl)121.06 (Phenethyl)121.06 (Methoxybenzyl)135.08 (Methoxyphenethyl)
Side Chain Fragment 2 91.05 (Tropylium)107.05 (Benzyl)91.05 (Tropylium)121.06 (Methoxybenzyl)
Hydrophobicity LowMediumMediumHigh
The Isobaric Challenge: hTyr vs. Tyr(Me)

Researchers often confuse hTyr and Tyr(Me) because they share the same residue mass (177.08 Da) and immonium ion (


 150).
  • Differentiation:

    • hTyr produces a secondary fragment at

      
       107  (cleavage at 
      
      
      
      -
      
      
      bond).
    • Tyr(Me) produces a secondary fragment at

      
       121  (cleavage at 
      
      
      
      -
      
      
      bond) but rarely
      
      
      107 (requires loss of methyl + methylene).
    • L-hTyr(Me) is distinct from both (Mass 191 Da) but produces both

      
       135 and 
      
      
      
      121 fragments.

Mechanistic Visualization

The following diagram illustrates the specific fragmentation pathways for L-hTyr(Me), highlighting the origin of the diagnostic ions.

FragmentationPathway Precursor Peptide Precursor (Containing L-hTyr(Me)) Immonium Immonium Ion (m/z 164.11) Precursor->Immonium Backbone Cleavage (a/y type interaction) SideChain Side Chain Cation (Methoxyphenethyl) (m/z 135.08) Immonium->SideChain Loss of NH=CH2 (Neutral Loss 29 Da) Struct_Imm H2N+=CH-CH2-CH2-Ph-OMe Immonium->Struct_Imm SecFragment Secondary Fragment (Methoxybenzyl) (m/z 121.06) SideChain->SecFragment Loss of CH2 (Inductive Cleavage)

Caption: Fragmentation cascade of L-hTyr(Me) showing the generation of the diagnostic m/z 164 immonium ion and subsequent side-chain degradation.

Experimental Protocol: Self-Validating Identification

To confidently identify L-hTyr(Me) in complex matrices, follow this stepped-energy protocol. This method validates the presence of the modification by correlating the precursor mass with the specific energy-dependent appearance of the immonium ion.

Reagents & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred to distinguish mass defects, though not strictly necessary for these mass gaps).

  • Mobile Phase: 0.1% Formic Acid (aq) / Acetonitrile.

  • Standard: Synthetic peptide containing L-hTyr(Me) (e.g., Ac-hTyr(Me)-Dap-Gly-Gly-ACC for protease assays).

Workflow Steps
  • Survey Scan (MS1):

    • Target Precursor: Look for mass shift of +28.0313 Da relative to the native Tyrosine-containing peptide.

    • Validation Check: Ensure isotopic distribution matches the expected formula (extra C2H4).

  • Targeted MS/MS (Stepped NCE):

    • Perform fragmentation at three Normalized Collision Energies (NCE): Low (20%), Medium (30%), High (40%).

    • Low NCE: Preserves b/y ions for sequence coverage.

    • High NCE: Maximizes Immonium Ion (

      
       164)  intensity.
      
    • Why? Immonium ions are internal fragments requiring high energy. A peak at 164 that grows with NCE is a positive confirmation.

  • Differentiation Logic (O-Me vs N-Me):

    • If Immonium = 164, check for

      
       135 .
      
    • Present (

      
       135):  Confirms 
      
      
      
      -Methyl-L-hTyr
      . (Side chain:
      
      
      ).
    • Absent (

      
       135) but 
      
      
      
      121/107 present:
      Suspect
      
      
      -Methyl-L-hTyr
      . (Side chain:
      
      
      , unmodified).
Decision Tree Diagram

DecisionTree Start Unknown Tyrosine Derivative (Precursor Mass Check) MassCheck Mass Shift vs Tyr? Start->MassCheck Shift14 +14 Da MassCheck->Shift14 +14 Shift28 +28 Da MassCheck->Shift28 +28 Imm150 Check Immonium: m/z 150 Shift14->Imm150 Imm164 Check Immonium: m/z 164 Shift28->Imm164 FragCheck1 Check Fragment m/z 107 Imm150->FragCheck1 FragCheck2 Check Fragment m/z 135 Imm164->FragCheck2 Res_hTyr L-hTyr (Homotyrosine) FragCheck1->Res_hTyr Present Res_TyrMe L-Tyr(Me) (O-Methyl-Tyr) FragCheck1->Res_TyrMe Absent (Mainly 121) Res_hTyrMe L-hTyr(Me) (O-Me-hTyr) FragCheck2->Res_hTyrMe Present Res_NMe N-Me-hTyr (N-Methyl-hTyr) FragCheck2->Res_NMe Absent

Caption: Logic flow for distinguishing L-hTyr(Me) from isobaric or homologous impurities using diagnostic fragment ions.

References

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved from [Link]

  • Rut et al. (2020). Activity profiling and crystal structures of inhibitor-bound SARS-CoV-2 papain-like protease: A framework for anti–COVID-19 drug design. Science Advances. Retrieved from [Link]

  • Falick, A. M., et al. (1993).[1] Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. (Cited for foundational immonium ion theory).

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology.

Sources

Comparative Guide: Homotyrosine vs. O-Methyl-Homotyrosine in Peptidomimetics

[1]

Executive Summary: The Structural Trade-Off

In the optimization of bioactive peptides (e.g., enkephalins, tubulysins, integrin inhibitors), the modification of tyrosine residues is a critical strategy to modulate potency and pharmacokinetics.

  • Homotyrosine (Hty): Extends the aromatic side chain by one methylene unit (

    
    ), altering the steric reach while preserving the phenolic hydrogen bond donor.[1] It is primarily used to probe the depth of hydrophobic pockets.
    
  • O-methyl-homotyrosine (Hty(Me)): Combines the side-chain extension of Hty with etherification of the phenolic hydroxyl.[1] This modification abolishes the hydrogen bond donor capability but significantly enhances lipophilicity and metabolic stability against sulfotransferases and glucuronidases.

Key Insight: Hty is a potency optimizer for deep pockets requiring hydrogen bonding, whereas Hty(Me) acts as a permeability/stability enhancer , often functioning as a "molecular mask" to bypass first-pass metabolism or penetrate the blood-brain barrier (BBB).[1]

Mechanistic Analysis & Structural Logic

Physicochemical Divergence

The choice between Hty and Hty(Me) dictates the ligand-receptor interaction mode.[1]

FeatureHomotyrosine (Hty)O-methyl-homotyrosine (Hty(Me))
Side Chain


H-Bonding Donor & Acceptor (Phenol)Acceptor Only (Ether)
LogP (Lipophilicity) ModerateHigh (Increased BBB penetration)
Metabolic Liability High (Phase II conjugation at -OH)Low (Blocked conjugation site)
Fluorescence Intrinsic (Phenolic)Altered/Quenched (Methoxy effect)
Decision Logic: Pathway to Selection

The following Graphviz diagram illustrates the decision process for selecting between these analogs based on structural activity relationship (SAR) data.

SAR_Decision_TreeStartTyrosine Residue OptimizationCheck_PocketDoes the receptor pocketrequire a Phenolic H-bond?Start->Check_PocketYes_HBondYes: H-Bond EssentialCheck_Pocket->Yes_HBondYesNo_HBondNo: Hydrophobic/Steric Fit OnlyCheck_Pocket->No_HBondNoCheck_DepthIs the pocket deep/flexible?Yes_HBond->Check_DepthCheck_StabilityIs metabolic stability/BBBpermeability the limiting factor?No_HBond->Check_StabilitySelect_HtySelect Homotyrosine (Hty)(Retains OH, extends reach)Check_Depth->Select_HtyYesCheck_Stability->Select_HtyNo (if H-bond irrelevant but polarity needed)Select_HtyMeSelect O-Me-Homotyrosine(Increases LogP, blocks metabolism)Check_Stability->Select_HtyMeYes

Caption: Decision tree for selecting Hty vs. Hty(Me) based on receptor requirements and pharmacokinetic goals.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Both analogs are typically introduced using Fmoc-chemistry.[1] However, the increased hydrophobicity of Hty(Me) requires modified coupling conditions to prevent aggregation.[1]

Protocol: Coupling Fmoc-L-HomoTyr(Me)-OH

  • Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min) to remove Fmoc.[1] Wash 
    
    
    with DMF.[1]
  • Activation:

    • Dissolve Fmoc-L-HomoTyr(Me)-OH (3 eq) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6 eq).[1] Note: HATU is preferred over HBTU for sterically hindered or hydrophobic amino acids.[1]

    • Pre-activate for 30 seconds.[1]

  • Coupling: Add activated solution to resin.[1] Shake at room temperature for 60–90 minutes.

    • Validation: Perform Kaiser test.[1] If blue (incomplete), recouple using PyAOP/HOAt.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Metabolic Stability Assay (Microsomal)

This assay quantifies the stability advantage of the O-methyl analog.[1]

Workflow:

  • Incubation: Incubate test peptide (

    
    ) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    ).[1]
    • Expectation: Hty-peptides often show rapid degradation if the phenol is a target for Phase II conjugation.[1] Hty(Me)-peptides typically exhibit prolonged

      
      .[1]
      

Comparative Performance Data

The following data summarizes the general performance trends observed in opioid (Enkephalin) and antimitotic (Tubulysin) scaffolds when substituting Tyrosine (Tyr) with Hty or Hty(Me).

Table 1: Physicochemical & Biological Profile Comparison

ParameterTyrosine (Baseline)Homotyrosine (Hty)O-Me-Homotyrosine (Hty(Me))
Receptor Affinity (

)
High (Reference)Variable (High if pocket is deep)Low (if OH required) / High (Hydrophobic)
Selectivity (e.g.,

vs

)
BalancedShifted (Steric dependent)Shifted (Hydrophobic dependent)
LogD (pH 7.4) ~ -1.5~ -1.0~ +1.2 (Significant Increase)
Membrane Permeability LowModerateHigh
Metabolic Half-life Short (<10 min)ModerateLong (>60 min)
Case Study Logic: Opioid Receptor Selectivity

In enkephalin analogs, the N-terminal Tyrosine is crucial.[1]

  • Hty Substitution: Often retains high affinity for the

    
    -opioid receptor but may reduce 
    
    
    -affinity due to steric clash in the tighter
    
    
    -pocket.[1]
  • Hty(Me) Substitution: Drastically reduces affinity for both receptors because the phenolic hydroxyl is a critical hydrogen bond donor for receptor activation (similar to the Morphine vs. Codeine potency drop).[1] However, Hty(Me) analogs are often explored as prodrugs or for non-canonical targets where hydrophobic interactions dominate.[1]

References

  • Chem-Impex International. "Fmoc-L-HomoTyr(Me)-OH Product Guide." Chem-Impex Catalog. Accessed 2024.[1] Link

  • Welker, M., & von Döhren, H. (2006).[1][2][3] "Cyanobacterial peptides—Nature's own combinatorial biosynthesis."[1][4] FEMS Microbiology Reviews, 30(4), 530–563.[1] Link

  • Hruby, V. J., et al. (1991).[1] "Topographically designed analogues of [D-Pen2,D-Pen5]enkephalin." Journal of Medicinal Chemistry, 34(6), 1823–1830.[1] Link

  • Guerrini, R., et al. (2023).[1] "(L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation."[1] Pharmaceuticals, 16(11), 1592.[1] Link[1]

  • BenchChem. "A Comparative Guide to Tyrosine Analogs for Researchers." BenchChem Technical Guides. Accessed 2025.[1][4] Link[1]

Comparative Guide: O-methyl-L-homotyrosine vs. O-methyl-L-tyrosine Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the landscape of medicinal chemistry and chemical biology, O-methyl-L-tyrosine (O-Me-Tyr) and O-methyl-L-homotyrosine (O-Me-hTyr) represent two distinct tactical interventions. While they share a methoxy-phenyl core, their utility diverges significantly based on the length of the aliphatic side chain.[1]

  • O-methyl-L-tyrosine is primarily a functional inhibitor and a metabolic blocker . It acts as a competitive inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, and is used in peptide engineering to block phosphorylation sites (preventing conversion to phosphotyrosine).[1]

  • O-methyl-L-homotyrosine is a structural probe and conformational spacer . The insertion of a methylene (

    
    ) group creates a "homo" derivative that extends the reach of the aromatic ring.[1] This is critical for probing deep hydrophobic pockets in GPCRs (e.g., opioid or oxytocin receptors) and introducing steric bulk to retard proteolysis without altering the fundamental electronic properties of the aromatic ring.[1]
    

This guide provides a technical comparison to assist in selecting the appropriate moiety for lead optimization and mechanistic studies.

Chemical & Physicochemical Profile

The fundamental difference lies in the linker length between the


-carbon and the aromatic ring.[1] This subtle change dictates their spatial occupancy and rotational freedom.[1]
FeatureO-methyl-L-tyrosine (O-Me-Tyr)O-methyl-L-homotyrosine (O-Me-hTyr)
Structure

-(4-methoxyphenyl)-alanine

-(4-methoxyphenyl)-

-aminobutyric acid
Side Chain Length Short (

)
Extended (

)
Rotational Freedom Restricted (Rigid fit)Enhanced (Flexible fit)
Lipophilicity (cLogP) ~1.2 (Moderate)~1.6 (Higher due to extra

)
H-Bond Donor None (Methoxy cap)None (Methoxy cap)
Primary Utility Enzyme Inhibition / Phospho-blockingSteric Probing / Stability Enhancement
Structural Visualization

The following diagram contrasts the signaling impact and structural role of these two derivatives.

Pharmacological_Mechanism Tyr L-Tyrosine (Native Substrate) Target_TH Tyrosine Hydroxylase (Enzyme Active Site) Tyr->Target_TH Native Binding OMeTyr O-methyl-L-tyrosine (Inhibitor/Blocker) OMeTyr->Target_TH Competitive Antagonism Effect_Block Inhibition (No Reaction) OMeTyr->Effect_Block Prevents Phosphorylation (Kinase assays) OMeHTyr O-methyl-L-homotyrosine (Spacer/Probe) Target_GPCR GPCR Binding Pocket (Deep Hydrophobic Cleft) OMeHTyr->Target_GPCR Extended Reach Effect_Dopa L-DOPA Synthesis (Dopamine Precursor) Target_TH->Effect_Dopa Hydroxylation Target_TH->Effect_Block Steric/Electronic Block Effect_Bind Optimized Binding (High Affinity) Target_GPCR->Effect_Bind Access to Deep Sites

Caption: Comparative mechanism of action: O-Me-Tyr blocks enzymatic conversion, while O-Me-hTyr optimizes spatial receptor fit.

Pharmacological Comparison

O-methyl-L-tyrosine: The Metabolic Inhibitor

Mechanism: O-Me-Tyr competes with L-Tyrosine for transport into the brain and for the active site of Tyrosine Hydroxylase (TH). Unlike


-methyl-tyrosine (Metyrosine), which is a potent TH inhibitor used clinically for pheochromocytoma, the O-methyl variant is often used in research to dissect transport mechanisms or as a control for methylation effects.
  • Key Application: Blocking phosphorylation.[1][2] In signal transduction research, incorporating O-Me-Tyr into a peptide sequence at a predicted phosphorylation site (e.g., by Src kinases) renders that site inert, allowing researchers to prove the necessity of that specific tyrosine for signaling.[1]

O-methyl-L-homotyrosine: The Spatial Probe

Mechanism: The "homo" extension adds approximately 1.54 Å to the side chain.[1] This is critical in Structure-Activity Relationship (SAR) studies for peptide drugs (e.g., enkephalins, neurotensin analogues).[1]

  • Key Application:

    • Reaching Deep Pockets: If a receptor subtype has a deeper hydrophobic pocket than the wild type, O-Me-hTyr can selectively bind to it, increasing selectivity.[1]

    • Proteolytic Stability: The non-canonical side chain length disrupts the lock-and-key recognition by standard proteases (like chymotrypsin), which typically recognize the specific distance of the aromatic ring from the peptide backbone.[1]

Comparative Data Profile (Representative)

The table below summarizes the expected performance in standard pharmacological assays.

Assay TypeParameterO-methyl-L-tyrosineO-methyl-L-homotyrosine
Tyrosine Hydroxylase

(Inhibition Constant)
Low

M (Active Inhibitor)

M (Inactive/Weak)
Peptide Stability

(Plasma)
Moderate Increase (

vs Tyr)
Significant Increase (

vs Tyr)
Lipid Permeability PAMPA (

)
Moderate (

cm/s)
High (

cm/s)
Kinase Susceptibility Phosphorylation0% (Resistant) 0% (Resistant)

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are designed with built-in validation steps.

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate O-Me-Tyr or O-Me-hTyr into a bioactive peptide to test stability/affinity.

  • Reagent Preparation:

    • Use Fmoc-Tyr(Me)-OH or Fmoc-hTyr(Me)-OH (purity >98%).[1]

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Coupling Cycle:

    • Resin: Rink Amide MBHA (loading 0.5-0.7 mmol/g).[1]

    • Stoichiometry: Use 4 eq. Amino Acid : 3.9 eq.[1] HATU : 8 eq. DIPEA.

    • Time: Couple for 45 minutes at Room Temperature. Double coupling is recommended for O-Me-hTyr due to potential steric hindrance from the longer side chain folding back.

  • Validation (Kaiser Test):

    • Perform a Kaiser test after coupling.[1]

    • Result: If beads remain colorless, coupling is complete.[1] If blue, repeat coupling.[1]

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Note: The methyl ether is stable to standard TFA cleavage conditions.[1] Do not use BBr3 or strong Lewis acids unless deprotection of the methyl group is desired (which would revert it to Tyr/hTyr).[1]

Protocol B: Tyrosine Hydroxylase (TH) Inhibition Assay

Objective: Quantify the inhibitory potency of O-Me-Tyr.[1]

  • System Setup:

    • Enzyme: Recombinant human Tyrosine Hydroxylase.[1]

    • Substrate: L-Tyrosine (

      
      M).[1]
      
    • Cofactor: Tetrahydrobiopterin (BH4).[1]

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.0), glycerol (10%), catalase.[1]

    • Add Test Compound: O-Me-Tyr (0.1 nM to 100

      
      M serial dilution).[1]
      
  • Initiation & Detection:

    • Initiate with enzyme addition.[1] Incubate 15 min at 37°C.

    • Stop reaction with 1 M Perchloric acid.[1]

    • Readout: Measure L-DOPA production via HPLC-ECD (Electrochemical Detection).

  • Data Analysis:

    • Plot log[Concentration] vs. % Activity.[1]

    • Fit to Sigmoidal Dose-Response curve to calculate

      
      .[1]
      
    • Control: Use

      
      -methyl-tyrosine as a positive control (Known inhibitor).[1]
      

References

  • National Center for Biotechnology Information. (2020).[1] Methylated derivatives of L-tyrosine in reaction catalyzed by L-amino acid oxidase.[1][3] PubMed.[1] Retrieved from [Link]

  • Google Patents. (2008).[1] EP1948685B1 - Mu-conotoxin peptides and use thereof as a local anesthetic. (Listing O-methyl-L-homotyrosine as a stabilizing residue). Retrieved from

  • Topall, G., & Laborit, H. (1989).[1] Brain tyrosine increases after treating with prodrugs: comparison with tyrosine.[1][4] Journal of Pharmacy and Pharmacology.[1][4] Retrieved from [Link][1]

Sources

Technical Comparison: Reference Standards for (2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: O-Methyl-L-homotyrosine | CAS: 76263-13-3 (HCl salt)[1]

Executive Summary

In the development of peptidomimetics and GPCR ligands, (2S)-2-amino-4-(4-methoxyphenyl)butanoic acid serves as a critical chiral building block.[1] Unlike natural amino acids, this non-proteinogenic homolog lacks a compendial monograph (USP/EP) in most jurisdictions. Consequently, researchers often rely on commercial "tech-grade" reagents that fail to meet the rigorous stereochemical purity required for late-stage drug development.[1]

This guide objectively compares reference standard grades, outlining the risks of enantiomeric impurities (specifically the (2R)-isomer) and providing a validated, self-verifying analytical workflow for qualification.[1]

Comparative Analysis of Reference Standard Grades

The market offers three distinct grades. Selecting the wrong grade for your development stage can lead to erroneous potency calculations or synthesis failure.

Table 1: Performance Matrix of Standard Grades
FeatureGrade A: Certified Reference Material (CRM) Grade B: High-Purity Reagent Grade C: Tech Grade / Building Block
Primary Use GMP Release Testing, Method ValidationEarly Synthesis, In-House Standard QualificationRaw Material for Synthesis
Enantiomeric Excess (%ee) ≥ 99.8% (Chiral HPLC Verified)≥ 98.0%Variable (95% - 98%)
Assay (Potency) Quantitative NMR (qNMR) or Mass BalanceArea % (HPLC)Area % (HPLC)
Impurity Profiling Quantified (2R)-isomer & Demethylated analogsGeneral Purity onlyUnspecified
Documentation Full CoA, Spectra, Stability DataBasic CoABatch Result only
Cost Factor 100x10x1x
Critical Quality Attributes (CQAs)
  • Stereochemical Purity: The (2S) configuration is essential for biological recognition. The (2R) impurity acts as a competitive inhibitor or inactive ballast.[1]

  • O-Methyl Stability: The methoxy group at the para position is stable, but acidic hydrolysis can yield L-Homotyrosine (phenol impurity), altering the molecule's hydrophobicity and receptor binding.[1]

Experimental Protocols: The Qualification Workflow

To establish a defensible "In-House Primary Standard" using Grade B material (if Grade A is unavailable), you must execute the following self-validating protocols.

Protocol A: Chiral HPLC (Direct Analysis)

Rationale: Derivatization methods (e.g., Marfey’s reagent) can induce racemization. Direct analysis on a crown ether or zwitterionic stationary phase is the gold standard for underivatized amino acids.

  • Column: CROWNPAK CR(+) (Daicel), 4.0 x 150 mm, 5 µm.[1]

  • Mobile Phase: Perchloric Acid (pH 1.5) or Methanol/Water (10:90 v/v) with 0.1% Perchloric Acid.[1]

    • Note: The acidic pH ensures the amino group is protonated (

      
      ), allowing interaction with the crown ether chiral selector.
      
  • Flow Rate: 0.4 mL/min (Low flow prevents column overpressure).[1]

  • Temperature: 25°C (Lower temperatures often improve resolution

    
    ).[1]
    
  • Detection: UV at 275 nm (targeting the aromatic ring).[1]

  • Acceptance Criteria:

    • Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) between (2R) and (2S) peaks > 2.0.[1]
      
    • (2R)-isomer < 0.5%.[1]

Protocol B: Chemical Purity & Related Substances (RP-HPLC)

Rationale: Separates the target molecule from the demethylated impurity (L-Homotyrosine), which may co-elute in chiral systems.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Logic: The O-methyl group significantly increases retention time compared to the free phenol (L-Homotyrosine).[1]

    • Expected Elution: L-Homotyrosine (RT ~4 min) < Target Molecule (RT ~12 min).[1]

Visualization: Standard Qualification Logic

The following diagram illustrates the decision tree for qualifying a reference standard when a pharmacopeial source is absent.

StandardQualification Start Acquire Candidate Material (Grade B or Custom Synthesis) ID_Check Identity Verification (1H-NMR, MS, IR) Start->ID_Check Chiral_Test Chiral Purity Testing (Protocol A: Crownpak HPLC) ID_Check->Chiral_Test Chem_Test Chemical Purity Testing (Protocol B: RP-HPLC) ID_Check->Chem_Test Decision_Point Does it meet specs? (>99.5% ee, >98% assay) Chiral_Test->Decision_Point Chem_Test->Decision_Point Fail REJECT Use as crude intermediate only Decision_Point->Fail No Pass Assign Potency (Mass Balance Calculation) Decision_Point->Pass Yes Final Release as Internal Reference Standard Pass->Final

Caption: Workflow for qualifying a non-compendial Reference Standard (RS) from commercial reagents.

Impurity Origin & Control

Understanding where impurities originate allows for better selection of the reference standard.

ImpurityPathways Precursor L-Homotyrosine (Phenol) Target Target Molecule (O-Methyl-L-Homotyrosine) Precursor->Target Controlled Methylation Impurity1 Impurity A: Unreacted Precursor (Phenol) Precursor->Impurity1 Incomplete Rxn Reagent Methylating Agent (MeI or DMS) Reagent->Target Impurity2 Impurity B: N-Methylated Byproducts (Over-methylation) Target->Impurity2 Excess Reagent Impurity3 Impurity C: (2R)-Enantiomer (Racemization via Base) Target->Impurity3 High pH / Heat

Caption: Synthetic pathways leading to critical impurities in O-Methyl-L-homotyrosine.

Calculation of Potency (Mass Balance)

When using a qualified standard (Grade B) to calibrate instruments, you must calculate the "As-Is" potency.[1] Do not assume 100%.


[1]
  • Purity (HPLC): Derived from Protocol B (Area %).

  • Water: Determined by Karl Fischer titration (typically 0.5% - 2.0% for HCl salts).[1]

  • Residual Solvents: Determined by GC-Headspace.

References

  • Daicel Corporation. (n.d.). Chiral Separation of Amino Acids using CROWNPAK CR(+). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: O-Methyl-L-tyrosine (Homolog).[1] National Library of Medicine. Retrieved from [Link][1]

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and their derivatives on crown ether-based chiral stationary phases. Journal of Separation Science.

Sources

Beyond the Standard 20: Advanced QC Protocols for Non-Canonical Amino Acid Raw Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quality Gap in Next-Gen Therapeutics

The integration of non-canonical amino acids (ncAAs) into peptide therapeutics, antibody-drug conjugates (ADCs), and engineered proteins represents a paradigm shift in drug discovery. By expanding the genetic code beyond the standard 20 amino acids, researchers can introduce novel functionalities—such as bioorthogonal handles (e.g., azides, alkynes) and post-translational modification mimics (e.g., phosphomimetics).

However, this chemical diversity introduces a critical quality gap. Standard pharmacopeial methods (USP/EP) designed for canonical amino acids often fail to detect the unique impurities associated with ncAA synthesis, such as regio-isomers, over-methylated byproducts, and residual transition metal catalysts. This guide outlines advanced Quality Control (QC) protocols necessary to ensure the integrity of ncAA raw materials in a GMP environment.

Strategic Analysis: Canonical vs. Non-Canonical QC

The synthesis of ncAAs often involves complex multi-step organic chemistry rather than the fermentation processes used for canonical amino acids. This fundamental difference dictates a shift in QC strategy.

Table 1: Comparative QC Requirements
ParameterCanonical Amino Acids (Standard QC)Non-Canonical Amino Acids (Advanced QC)
Purity Method RP-HPLC (C18)Orthogonal HPLC (C18 + Chiral + HILIC)
Impurity Focus Homologs, degradation productsRegio-isomers , diastereomers, synthetic intermediates
Chirality Optical Rotation (

)
Chiral HPLC (Optical rotation is insufficient for low-level enantiomers)
Trace Metals Heavy metals (Pb, As) via colorimetricCatalyst Scavenging (Pd, Cu, Ru) via ICP-MS
Counter-ions Chloride, AcetateTFA, Fluoride , synthetic salts

Deep Dive: Stereochemical Purity Determination

For ncAAs, enantiomeric purity is a Critical Quality Attribute (CQA). A 0.1% contamination of the D-isomer can lead to diastereomeric peptide impurities that are nearly impossible to remove downstream. Optical rotation is not sensitive enough to detect these trace levels; Chiral HPLC is mandatory.

Protocol A: Chiral HPLC Method Development for ncAAs

Objective: Quantify enantiomeric purity with a Limit of Quantitation (LOQ)


.
1. Column Selection Strategy

Unlike canonical amino acids, ncAAs often possess bulky or aromatic side chains.

  • Primary Screen: Macrocyclic Glycopeptides (e.g., Teicoplanin / Chirobiotic T). These are robust and handle underivatized amino acids well.

  • Secondary Screen: Polysaccharide-based columns (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) / Lux Cellulose). Best for N-protected ncAAs (Fmoc/Boc).

2. Mobile Phase Optimization
  • Polar Organic Mode (POM): Methanol/Acetonitrile with 0.1% TEAA (Triethylammonium acetate).

    • Why: Promotes ionic interactions essential for zwitterionic ncAAs.

  • Reversed Phase (RP): Water/Methanol with acidic modifiers (0.1% Formic Acid).

    • Why: Necessary for hydrophobic ncAAs (e.g., p-acetylphenylalanine).

3. Step-by-Step Workflow
  • Sample Prep: Dissolve ncAA at 1.0 mg/mL in Mobile Phase A. If solubility is poor, use 50% DMSO (ensure DMSO does not interfere with the void volume).

  • Screening Gradient: 10% to 90% B over 20 mins.

  • Isocratic Optimization: Once the enantiomer elutes, switch to isocratic conditions to maximize resolution (

    
    ).
    
  • Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic side chains). Use a Diode Array Detector (DAD) to confirm peak purity.

Visualization: Chiral Method Development Workflow

ChiralQC Start Start: ncAA Sample DerivCheck Is ncAA N-protected? Start->DerivCheck PolyCol Select Polysaccharide Column (e.g., Lux Cellulose) DerivCheck->PolyCol Yes (Fmoc/Boc) MacroCol Select Macrocyclic Glycopeptide (e.g., Chirobiotic T) DerivCheck->MacroCol No (Free Amine) RP_Mode Reversed Phase Mode (Acidic Modifier) PolyCol->RP_Mode RunScreen Run Screening Gradient RP_Mode->RunScreen POM_Mode Polar Organic Mode (MeOH/ACN + TEAA) MacroCol->POM_Mode POM_Mode->RunScreen CheckRes Resolution (Rs) > 1.5? RunScreen->CheckRes Optimize Adjust Organic % or Buffer pH CheckRes->Optimize No Validate Validate Method (Linearity, LOQ) CheckRes->Validate Yes Optimize->RunScreen

Figure 1: Decision tree for selecting the appropriate chiral stationary phase and mobile phase based on the protection state of the amino acid.

Deep Dive: Impurity Profiling (Synthesis Byproducts)

The impurity profile of an ncAA is a "fingerprint" of its synthetic route. Unlike fermentation, which produces biological byproducts, chemical synthesis produces structural isomers and truncated forms.

Critical Impurities to Monitor[2]
  • Regio-isomers:

    • Example: In the synthesis of p-acetylphenylalanine via Friedel-Crafts acylation, the meta- and ortho- isomers are common impurities.

    • Detection: These often co-elute on C18 columns. Use Phenyl-Hexyl columns for enhanced

      
       selectivity.
      
  • 
    -Alanine Insertion: 
    
    • Mechanism:[1][2] Rearrangement of Fmoc-OSu reagents during protection steps can generate

      
      -alanyl impurities.[3][4]
      
    • Impact: Leads to "n+1" frame shifts in peptide synthesis.

  • Dipeptides (Fmoc-Xaa-Xaa-OH):

    • Mechanism:[1][2] Incomplete washing of activated esters during synthesis.

    • Detection: LC-MS is required as these may have similar retention times to the parent peak but distinct Mass-to-Charge (m/z) ratios.

Protocol B: LC-MS Impurity Identification

System: UHPLC coupled with Q-TOF or Orbitrap MS.

  • Column: C18 Core-Shell (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Shallow gradient (1% B/min) to separate isomers.

  • MS Settings: Positive ESI mode. Scan range 50-1000 m/z.

  • Data Analysis: Extract Ion Chromatograms (EIC) for:

    • 
       (Parent)
      
    • 
       (Methylated impurities)
      
    • 
       (Dimer/Dipeptide)
      

Trace Metal Control in "Click" Reagents

Many ncAAs (e.g., Azidohomoalanine , Propargylglycine ) are designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Consequently, their synthesis often employs copper or palladium catalysts.

The Risk: Residual copper is cytotoxic and can induce oxidative degradation of the final protein product.

Protocol C: Trace Metal Analysis via ICP-MS

Standard: ICH Q3D Elemental Impurities. Target Elements: Cu, Pd, Ru (Catalysts); As, Pb, Cd, Hg (Class 1 contaminants).

  • Digestion: Microwave-assisted acid digestion.

    • Reagent:

      
       (Trace Metal Grade) / 
      
      
      
      (4:1).
    • Temp: 200°C for 15 mins.

  • Internal Standard: Germanium (Ge) or Rhodium (Rh).

  • Limit Check:

    • Copper Limit: Typically < 10 ppm for cell-culture grade ncAAs.

    • Palladium Limit: < 10 ppm.

Specification Comparison: Research vs. GMP Grade

The following table illustrates the stringency required for clinical applications compared to research use.

Test ParameterResearch Grade SpecificationGMP Grade SpecificationMethod
Assay (Purity)


qNMR / HPLC
Chiral Purity Not always specified

L-isomer
Chiral HPLC
Identity H-NMRH-NMR, C-NMR, MS, IRMulti-spectral
Water Content N/A

Karl Fischer
Residual Solvents N/AComplies with ICH Q3CGC-Headspace
Bioburden N/A

CFU/g
USP <61>
Endotoxin N/A

EU/mg
USP <85>

References

  • BenchChem. (2025). Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers. Retrieved from

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Retrieved from

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R2) on elemental impurities.[5] Retrieved from

  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. Retrieved from

  • Vector Laboratories. (n.d.). L-Azidohomoalanine (AHA) Specifications.[6][7][8][9] Retrieved from [8]

Sources

Technical Comparison Guide: Crystal Structure Analysis of O-Methyl-L-Homotyrosine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the crystal structure analysis of O-methyl-L-homotyrosine hydrochloride , a non-proteinogenic amino acid derivative. It compares the structural characteristics and analytical methodologies against its closest analogues: L-Homotyrosine (the parent compound) and O-Methyl-L-Tyrosine (the lower homolog).

Executive Summary

O-methyl-L-homotyrosine hydrochloride (2-amino-4-(4-methoxyphenyl)butanoic acid HCl) represents a critical structural motif in peptidomimetic drug design. Its structural analysis offers unique insights into the effects of side-chain homologation (insertion of a methylene group) and phenolic alkylation (O-methylation) on crystal lattice stability and molecular conformation.

This guide compares the crystallographic characterization of this specific derivative against standard alternatives, providing a roadmap for researchers to validate purity, conformation, and solid-state interactions.

FeatureO-Methyl-L-Homotyrosine HClL-Homotyrosine (Parent)O-Methyl-L-Tyrosine (Analog)
Side Chain 4-methoxy-phenethyl4-hydroxy-phenethyl4-methoxy-benzyl
H-Bond Donor Ammonium (

), Carboxyl (

)

,

, Phenol (

)

,

Lattice Forces Ionic + weak VdWIonic + Strong H-bond networkIonic + weak VdW
Conformational Freedom High (extra

rotor)
HighModerate
Primary Application Lipophilic peptidomimeticsFluorescent probesNeurotransmitter analogs

Comparative Structural Analysis

The "Homologation Effect" (vs. O-Methyl-L-Tyrosine)

The defining structural difference between O-methyl-L-homotyrosine and O-methyl-L-tyrosine is the insertion of a methylene unit (


) between the 

-carbon and the aromatic ring.
  • Crystallographic Impact: This insertion introduces an additional torsion angle (

    
    ), increasing the entropic penalty for crystallization.
    
  • Observation: In Single Crystal X-ray Diffraction (SC-XRD), expect to observe a "folded" or "extended" conformation that minimizes steric clash between the methoxy group and the ammonium backbone. Unlike Tyrosine derivatives which often adopt a gauche- or gauche+ conformation (

    
    ), Homotyrosine derivatives often exhibit greater variability in the side-chain bend.
    
The "Methylation Effect" (vs. L-Homotyrosine)

O-methylation abolishes the strong hydrogen bond donor capability of the phenolic hydroxyl group found in L-homotyrosine.

  • Lattice Energy: L-Homotyrosine crystals are stabilized by robust

    
     hydrogen bonds, often leading to high melting points and dense packing.
    
  • O-Methyl Derivative: The methoxy group (

    
    ) acts only as a weak H-bond acceptor. Consequently, the crystal lattice of O-methyl-L-homotyrosine HCl is dominated by charge-assisted hydrogen bonds  between the chloride anion (
    
    
    
    ) and the ammonium headgroup (
    
    
    ), rather than side-chain interactions. This often results in increased solubility in organic solvents and a lower lattice energy.

Experimental Protocols

Crystallization Strategy

Obtaining diffraction-quality crystals of the hydrochloride salt requires controlling the ionic strength and solvent polarity.

Step-by-Step Protocol:

  • Solubility Test: Dissolve 20 mg of O-methyl-L-homotyrosine HCl in 1 mL of ultrapure water. It should be freely soluble.

  • Counter-Solvent Diffusion:

    • Place the aqueous solution in a narrow inner vial.

    • Place the inner vial inside a larger jar containing 5 mL of THF or Dioxane (antisolvents).

    • Seal tightly. The slow diffusion of THF vapor will lower the dielectric constant, promoting nucleation.

  • Alternative (Slow Evaporation): Use a 1:1 mixture of Methanol:Water . The presence of the methyl ester side chain (if using the ester form) or the ether (methoxy) increases solubility in methanol compared to the free acid.

Single Crystal X-ray Diffraction (SC-XRD) Workflow
  • Mounting: Select a block-like crystal (

    
     mm). Mount on a Kapton loop using perfluoropolyether oil.
    
  • Temperature: Collect data at 100 K (cryogenic cooling) to freeze the flexible ethyl-linker side chain and reduce thermal ellipsoids.

  • Source: Molybdenum (

    
    ) radiation is preferred for chloride salts to minimize absorption effects, though Copper (
    
    
    
    ) provides better resolution for absolute configuration determination (
    
    
    parameter).

Data Processing & Refinement Logic

When refining the structure, specific attention must be paid to the chloride ion position and the protonation state.

Validation Checklist:

  • Chirality Check: Ensure the Flack parameter is near 0.0 (indicating correct absolute configuration L-).

  • Disorder: The methoxy group and the ethyl linker are prone to rotational disorder. Modeled using split positions (PART 1 / PART 2) if electron density suggests multiple conformations.

  • H-Bond Network: Verify that the Chloride ion (

    
    ) accepts 3-4 hydrogen bonds from neighboring 
    
    
    
    groups and potentially the carboxylic acid
    
    
    .
Visualization of Interaction Network (DOT Diagram)

The following diagram illustrates the hierarchical interaction network stabilizing the crystal lattice of O-methyl-L-homotyrosine HCl.

CrystalLattice cluster_diff Comparison vs. L-Homotyrosine NH3 Ammonium Group (NH3+) Cl Chloride Anion (Cl-) NH3->Cl Charge-Assisted H-Bond (Strong) COOH Carboxyl Group (COOH) COOH->Cl H-Bond Donor Lattice Crystal Lattice Stability COOH->Lattice Head-to-Tail Packing OMe Methoxy Group (-OCH3) OMe->Lattice Van der Waals (Weak) Missing Missing Phenolic OH Donor Missing->OMe Replaced by

Caption: Interaction hierarchy in O-methyl-L-homotyrosine HCl crystals. Note the dominance of the Chloride bridge and the loss of phenolic H-bonding compared to the parent compound.

References

  • Do, J., et al. (2016). Synthesis of tyrosine homologues and O-methyl derivatives. ResearchGate.

  • Acta Crystallographica Section C. (2006). Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate.

  • BenchChem. A Comparative Guide to the Fluorescent Properties of L-Homotyrosine Derivatives.

  • Sigma-Aldrich. O-Methyl-L-tyrosine hydrochloride Product Information.

Safety Operating Guide

(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Parameter Critical Status
Waste Class Non-Halogenated Organic Solid (unless in solution).
RCRA Status Not P-Listed/U-Listed. Regulate as Chemical Waste (Do not trash/sewer).
Primary Hazard Irritant (Skin/Eye/Respiratory).[1] Potential Bioactive (API Intermediate).
Disposal Method High-Temperature Incineration (via licensed waste vendor).
Segregation Keep separate from Oxidizers and Halogenated Solvents.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its behavior. (2S)-2-amino-4-(4-methoxyphenyl)butanoic acid (often referred to as O-Methyl-L-homotyrosine ) is a non-standard amino acid used primarily as a chiral intermediate in peptide synthesis and drug development.

Why this matters for disposal:

  • Bioactivity: As an amino acid derivative used in drug discovery, this compound should be treated as a Potent Compound until toxicological data proves otherwise. It may mimic biological substrates, necessitating destruction rather than landfilling.

  • Thermal Stability: The aromatic ring (4-methoxyphenyl) requires high-temperature incineration (>850°C) to ensure complete mineralization and prevent the formation of toxic byproducts.

  • Chemical Incompatibility: The amine (

    
    ) and carboxylic acid (
    
    
    
    ) groups make it zwitterionic. It can react violently with strong oxidizers (e.g., permanganates, perchlorates), leading to fire hazards in waste containers.
Physicochemical Properties Table
PropertyDataImplication for Disposal
Formula

Contains Nitrogen (NOx potential upon incineration).
State Solid (Powder)Must be disposed of in solid waste drums or solubilized.
Halogens None (F, Cl, Br, I)Cost Saving: Classify as "Non-Halogenated."
Solubility Moderate (Water/Polar Solvents)Do NOT pour down the drain.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material.

The "Golden Rule" of Segregation:

  • Segregate from Halogens: Do not mix this compound with Chloroform, DCM, or Iodine. Mixing non-halogenated organics with halogens upgrades the entire container to "Halogenated Waste," significantly increasing disposal costs and incineration complexity.

  • Segregate from Oxidizers: Ensure the waste container does not contain nitric acid or peroxides.

Scenario A: Solid Waste (Powder/Crystals)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Protocol: Double-bag the solid in 6-mil polyethylene bags before placing it in the secondary container. This prevents dust generation (inhalation hazard) when the waste handler opens the drum.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Solvent Matrix: If the compound is dissolved in methanol, acetonitrile, or DMSO.

  • Container: Safety solvent can (HPLC waste container) or HDPE carboy.

  • pH Check: Ensure the solution pH is between 5 and 9. If the reaction used strong acids (TFA/HCl) or bases, neutralize the waste stream before adding it to the organic waste drum to prevent exothermic reactions in the drum.

The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA (RCRA) and OSHA standards.

Step 1: Personal Protective Equipment (PPE)[2][3]
  • Gloves: Nitrile (minimum 0.11 mm thickness). Double glove if handling solutions >100 mM.

  • Respiratory: N95 mask (for solids) or Fume Hood (essential).

  • Eye: Chemical splash goggles.

Step 2: Packaging & Labeling
  • Weigh/Estimate: Record the approximate mass of the substance.

  • Tagging: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Description:

    • Do not write: "Trash" or "Waste."[2]

    • Do write: "Non-Halogenated Organic Solid: this compound."

  • Hazard Checkboxes: Check "Irritant" and "Toxic" (precautionary).

Step 3: Storage (Satellite Accumulation Area)
  • Store in a secondary containment tray (polypropylene) to catch spills.

  • Keep the container closed at all times unless adding waste (EPA requirement 40 CFR 262.15).

Step 4: Final Handover
  • Contact your institution's EHS (Environmental Health & Safety) or licensed waste vendor (e.g., Veolia, Clean Harbors, Triumvirate).

  • Disposal Code: Suggest Destruction via Incineration .

Visual Disposal Logic (Decision Tree)

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPack Double Bag (6-mil Poly) Place in HDPE Jar Solid->SolidPack LiquidCheck Check Solvent Type Liquid->LiquidCheck Label Label: 'Non-Regulated Organic' Check: Irritant/Toxic SolidPack->Label Halo Halogenated Solvent? (DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated Solvent? (MeOH, DMSO, Water) LiquidCheck->NonHalo StreamHalo Stream: Halogenated Organic Waste Halo->StreamHalo Yes StreamNonHalo Stream: Non-Halogenated Organic Waste NonHalo->StreamNonHalo Yes StreamHalo->Label StreamNonHalo->Label Storage Store in Satellite Area (Secondary Containment) Label->Storage Final Handover to EHS (High-Temp Incineration) Storage->Final

Figure 1: Decision tree for the segregation and disposal of this compound.

Regulatory Compliance & References

Strict adherence to these regulations protects both the researcher and the institution from liability.

1. RCRA (Resource Conservation and Recovery Act): This compound is not explicitly "Listed" (P or U list) but is regulated as a "Characteristic Waste" if mixed with flammable solvents, or generally as "Process Waste" due to its chemical nature.

  • Citation: EPA 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][4]

2. Prudent Practices: The National Research Council mandates that potentially bioactive organic chemicals be incinerated rather than landfilled to prevent leaching into groundwater.

  • Citation: National Research Council (US) Committee on Prudent Practices in the Laboratory.[5]

3. OSHA Hazard Communication: All waste containers must be labeled according to the Globally Harmonized System (GHS) or NFPA standards to communicate hazards to waste handlers.

  • Citation: 29 CFR 1910.1200.[6][7]

References
  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][8] National Academies Press.[8] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[7] Retrieved from [Link]

Sources

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